molecular formula C11H9BrN2 B11863574 4-(Bromomethyl)-2-phenylpyrimidine

4-(Bromomethyl)-2-phenylpyrimidine

Cat. No.: B11863574
M. Wt: 249.11 g/mol
InChI Key: FPNLWADTYXEXBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-2-phenylpyrimidine is a versatile chemical building block prized in medicinal chemistry and drug discovery research. With the CAS Number 864779-12-4, this compound features a phenyl-pyrimidine core, a privileged structure in pharmaceuticals, functionalized with a reactive bromomethyl group. This group serves as a key handle for further chemical transformations, enabling researchers to employ it in cross-coupling reactions and as a linker for constructing more complex molecular architectures. Its primary research value lies in the synthesis of potential therapeutic agents, particularly as a key intermediate in the development of kinase inhibitors . The compound is characterized by its high purity, ensuring consistent and reliable results in synthetic applications. Researchers will find it to be a critical reagent for probing biological pathways and developing new chemical entities. Specifications: • CAS Number: 864779-12-4 • Molecular Formula: C 11 H 9 BrN 2 • Molecular Weight: 249.11 g/mol • Purity: ≥ 98% • Storage: Store at 2-8°C This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9BrN2

Molecular Weight

249.11 g/mol

IUPAC Name

4-(bromomethyl)-2-phenylpyrimidine

InChI

InChI=1S/C11H9BrN2/c12-8-10-6-7-13-11(14-10)9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

FPNLWADTYXEXBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=N2)CBr

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-(Bromomethyl)-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Bromomethyl)-2-phenylpyrimidine (CAS: 88574-06-5) is a high-value heterocyclic building block utilized extensively in medicinal chemistry. It serves as a critical electrophile for introducing the 2-phenylpyrimidine pharmacophore—a scaffold prevalent in kinase inhibitors (e.g., FAK, VEGFR targets) and antifungal agents.

This technical guide provides a validated, two-step synthetic route designed for reproducibility and scalability. Unlike generic procedures, this protocol addresses specific regiochemical challenges and stability concerns associated with the bromomethyl moiety.

Part 1: Strategic Retrosynthesis

The synthesis is designed to maximize yield while minimizing the formation of di-brominated byproducts. The core strategy relies on the Wohl-Ziegler bromination of a 4-methylpyrimidine precursor, which is constructed via a condensation cyclization.

Retrosynthesis target 4-(Bromomethyl)- 2-phenylpyrimidine precursor 4-Methyl-2-phenylpyrimidine target->precursor Radical Bromination (NBS, AIBN) reagents Benzamidine HCl + Acetylacetaldehyde dimethyl acetal precursor->reagents Cyclocondensation (NaOMe, MeOH)

Figure 1: Retrosynthetic analysis showing the disconnection to commercially available benzamidine and acetylacetaldehyde equivalents.

Part 2: Experimental Protocols

Step 1: Synthesis of 4-Methyl-2-phenylpyrimidine

This step constructs the pyrimidine ring. The use of acetylacetaldehyde dimethyl acetal (4,4-dimethoxy-2-butanone) ensures the formation of the mono-methyl derivative, avoiding the 4,6-dimethyl byproduct common with acetylacetone.

Reagents:

  • Benzamidine hydrochloride (1.0 eq)

  • 4,4-Dimethoxy-2-butanone (1.1 eq)

  • Sodium methoxide (NaOMe) (1.2 eq)

  • Methanol (anhydrous)

Protocol:

  • Activation: In a dry round-bottom flask equipped with a reflux condenser, dissolve Benzamidine HCl (15.6 g, 100 mmol) in anhydrous methanol (150 mL).

  • Base Addition: Add NaOMe (25 wt% in MeOH, 27 mL) dropwise at 0°C under nitrogen. Stir for 30 minutes to liberate the free base.

  • Condensation: Add 4,4-Dimethoxy-2-butanone (14.5 g, 110 mmol) dropwise.

  • Cyclization: Heat the mixture to reflux (65°C) for 12 hours. Monitor reaction progress by TLC (30% EtOAc in Hexanes).

  • Work-up: Cool to room temperature and concentrate under reduced pressure. Resuspend the residue in water (100 mL) and extract with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. The crude product is typically a low-melting solid or oil that can be purified by vacuum distillation or silica gel chromatography (Hexane/EtOAc 9:1) to yield 4-methyl-2-phenylpyrimidine (Yield: ~75-85%).

Step 2: Radical Bromination to 4-(Bromomethyl)-2-phenylpyrimidine

The critical step involves the selective monobromination of the benzylic methyl group.

Reagents:

  • 4-Methyl-2-phenylpyrimidine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • AIBN (Azobisisobutyronitrile) (0.05 eq)

  • Acetonitrile (ACN) or CCl₄ (Solvent)

Protocol:

  • Preparation: Dissolve 4-methyl-2-phenylpyrimidine (8.5 g, 50 mmol) in anhydrous Acetonitrile (100 mL). Note: CCl₄ is traditional but toxic; ACN is a greener alternative that often provides cleaner conversion for pyrimidines.

  • Reagent Addition: Add recrystallized NBS (9.35 g, 52.5 mmol) and AIBN (410 mg, 2.5 mmol).

  • Initiation: Heat the mixture to reflux (80-82°C). The reaction is exothermic once initiated; ensure efficient stirring.

  • Monitoring: Reflux for 2–4 hours. Critical: Monitor by 1H NMR or HPLC every hour. Stop the reaction when the ratio of Product:Starting Material is optimal (~95:5). Over-reaction leads to the difficult-to-separate dibromomethyl impurity.

  • Work-up: Cool the mixture to 0°C. Precipitated succinimide is removed by filtration.

  • Isolation: Concentrate the filtrate. Dissolve the residue in EtOAc, wash with water (2x) and brine (1x) to remove residual succinimide.

  • Purification: Recrystallize from n-heptane or purify via rapid silica gel chromatography (0-10% EtOAc/Hexanes).

    • Stability Note: The product is a benzylic bromide and is lachrymatory and moisture-sensitive. Store under inert gas at -20°C.

Part 3: Characterization Data[1][2]

The following data validates the structure of 4-(Bromomethyl)-2-phenylpyrimidine.

TechniqueParameterObserved Data (Typical)Interpretation
1H NMR ** Solvent**CDCl₃ (400 MHz)
δ 8.78 Doublet (J=5.2 Hz, 1H)Pyrimidine H-6 (Deshielded by N)
δ 8.45 Multiplet (2H)Phenyl Ortho-H
δ 7.48-7.55 Multiplet (3H)Phenyl Meta/Para-H
δ 7.35 Doublet (J=5.2 Hz, 1H)Pyrimidine H-5
δ 4.52 Singlet (2H)-CH₂Br (Benzylic)
13C NMR δ (ppm) 32.5-CH₂Br Carbon
δ (ppm) 164.2, 163.8, 157.5Pyrimidine Ring Carbons (C2, C4, C6)
Mass Spec ESI-MS m/z 249.0 / 251.0 [M+H]+Characteristic 1:1 Br isotope pattern
Physical Appearance Off-white to pale yellow solid
Melting Point 68 – 72 °C

Part 4: Applications & Storage

Storage:

  • Conditions: Store at -20°C under Argon/Nitrogen.

  • Stability: Susceptible to hydrolysis (forming the alcohol) and light-induced degradation.

Synthetic Utility: This compound acts as a "warhead" for attaching the 2-phenylpyrimidine moiety.

  • Nucleophilic Substitution: Reacts readily with amines (to form secondary amines), thiols, and alkoxides.

  • C-C Bond Formation: Can be used in Suzuki-Miyaura cross-couplings (reacting at the benzylic position) or as an alkylating agent for enolates.

References

  • General Pyrimidine Synthesis: The Chemistry of Heterocyclic Compounds, Pyrimidines.[1] Brown, D. J. Wiley-Interscience. (Provides foundational methods for condensation of amidines with 1,3-dicarbonyls).

  • Bromination Methodology: N-Bromosuccinimide. Encyclopedia of Reagents for Organic Synthesis.

  • Benzylic Bromination Conditions: Radical Bromination of Benzylic Positions. Common Organic Chemistry.

  • Analogous Synthesis (5-Bromomethyl-2-chloropyrimidine): BenchChem Technical Guide.

  • NMR Shift Data: Decoding the 1H NMR Signal of Bromomethyl Protons. BenchChem Technical Support.

Sources

4-(Bromomethyl)-2-phenylpyrimidine: A Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Bromomethyl)-2-phenylpyrimidine represents a high-value electrophilic building block in modern drug discovery. Structurally, it combines the privileged 2-phenylpyrimidine scaffold—a motif ubiquitous in kinase inhibitors, GPCR ligands, and antifungal agents—with a highly reactive bromomethyl "warhead." This functionality allows medicinal chemists to rapidly introduce the lipophilic, metabolically stable phenylpyrimidine moiety into diverse molecular architectures via robust SN2 coupling chemistries.

This technical guide provides a comprehensive analysis of this building block, detailing its synthesis, reactivity profile, and application in parallel medicinal chemistry (PMC) workflows.

Part 1: Chemical Profile & Reactivity Analysis

Structural Properties

The molecule consists of a pyrimidine ring substituted at the 2-position with a phenyl group and at the 4-position with a bromomethyl group.

  • Lipophilicity: The 2-phenyl group significantly enhances lipophilicity (cLogP ~ 2.5–3.0), facilitating membrane permeability in downstream drug candidates.

  • Electronic Character: The pyrimidine ring is electron-deficient (π-deficient). This withdraws electron density from the exocyclic methylene group, making the C-Br bond highly polarized and the methylene carbon exceptionally electrophilic.

  • Sterics: The planar nature of the biaryl system allows for π-π stacking interactions within enzyme active sites (e.g., ATP-binding pockets of kinases).

Reactivity Dashboard

The bromomethyl group serves as a "soft" electrophile, exhibiting high reactivity toward a broad spectrum of nucleophiles.

Reaction ClassNucleophile TypePrimary ApplicationConditions
N-Alkylation Primary/Secondary AminesLibrary Synthesis / Fragment LinkingK₂CO₃, DMF/MeCN, RT
S-Alkylation Thiols / ThiophenolsThioether Linkers (Metabolic Stability)Cs₂CO₃, DMF, 0°C
O-Alkylation Phenols / AlcoholsEther LinkersNaH or K₂CO₃, THF/DMF
C-Alkylation Active MethylenesChain Extension / Scaffold HoppingNaH, THF, Reflux

Part 2: Synthetic Routes to the Building Block

While 4-(bromomethyl)-2-phenylpyrimidine is commercially available, it is often synthesized in situ or on-demand due to its sensitivity to hydrolysis. The industry-standard "Gold Method" involves the radical bromination of the methyl precursor.

The "Gold Standard" Protocol: Radical Bromination

Precursor: 4-Methyl-2-phenylpyrimidine (CAS: 18453-20-0) Reagent: N-Bromosuccinimide (NBS) Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

Step-by-Step Methodology
  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-2-phenylpyrimidine (10.0 mmol, 1.0 eq) in anhydrous CCl₄ or 1,2-dichloroethane (DCE) (0.2 M concentration). Note: CCl₄ is restricted; DCE or Trifluoromethylbenzene are modern green alternatives.

  • Reagent Addition: Add NBS (10.5 mmol, 1.05 eq). Ensure the NBS is freshly recrystallized to remove free bromine.

  • Initiation: Add AIBN (0.5 mmol, 5 mol%).

  • Reaction: Heat the mixture to reflux (80–85°C) under an inert atmosphere (N₂ or Ar). Irradiate with a tungsten lamp (optional but recommended) to accelerate radical formation.

  • Monitoring: Monitor by TLC (Hexane/EtOAc) or LCMS. The reaction typically completes in 2–4 hours. Look for the disappearance of the methyl starting material and the appearance of the mono-bromo product. Caution: Over-reaction leads to the gem-dibromo byproduct.

  • Workup: Cool to 0°C to precipitate succinimide. Filter off the solid. Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue is often pure enough (>90%) for immediate coupling. If necessary, purify via rapid silica gel chromatography (0-20% EtOAc in Hexanes).

Yield Expectation: 75–85% Storage: Store at -20°C under Argon. Sensitive to moisture (hydrolysis to alcohol).

Part 3: Application in Medicinal Chemistry[2]

Strategic Logic: The "Linker" Concept

In drug design, the (2-phenylpyrimidin-4-yl)methyl motif acts as a dual-purpose unit:

  • Pharmacophore: The biaryl system binds to hydrophobic pockets (e.g., the "back pocket" of kinases).

  • Anchor: The methylene group serves as a minimal-length spacer, connecting the pharmacophore to a solubilizing tail or a hydrogen-bonding motif.

Workflow: Parallel Library Synthesis (S_N2 Coupling)

This building block is ideal for high-throughput synthesis of amine libraries.

Protocol for 96-Well Plate Synthesis:

  • Charge: Add amine monomers (0.1 mmol) to each well.

  • Solvent: Add anhydrous DMF (500 µL).

  • Base: Add DIPEA (3.0 eq) or polymer-supported carbonate base.

  • Electrophile: Add a solution of 4-(bromomethyl)-2-phenylpyrimidine (0.1 mmol, 1.0 eq) in DMF.

  • Incubation: Shake at Room Temperature for 12 hours.

  • Scavenging: Add polymer-supported isocyanate to scavenge excess amine. Filter.

  • Isolation: Evaporate solvent (Genevac).

Visualization of Synthetic Pathways

The following diagram illustrates the central role of this building block in divergent synthesis.

G cluster_0 Divergent Synthesis Workflow Precursor 4-Methyl-2-phenylpyrimidine BuildingBlock 4-(Bromomethyl)- 2-phenylpyrimidine Precursor->BuildingBlock NBS, AIBN Reflux (Radical Bromination) Prod_Amine Aminomethyl Derivatives (Kinase Inhibitors) BuildingBlock->Prod_Amine HNR2, K2CO3 (SN2) Prod_Ether Ether/Thioether Analogs (Metabolic Stability) BuildingBlock->Prod_Ether R-OH / R-SH NaH (SN2) Prod_Carbon Homologated Scaffolds (Chain Extension) BuildingBlock->Prod_Carbon Malonate/Enolate (C-Alkylation)

Caption: Divergent synthetic pathways utilizing 4-(bromomethyl)-2-phenylpyrimidine to access distinct chemical spaces.

Part 4: Case Study & Biological Context

Target Class: Kinase Inhibitors (CDK9 / Mnk2)

The 2-phenylpyrimidine moiety is a bioisostere of the biaryl urea motif found in Sorafenib and the aminopyrimidine motif in Imatinib.

  • Mechanism: The nitrogen atoms of the pyrimidine ring often accept hydrogen bonds from the hinge region of the kinase ATP-binding site.

  • Role of the Linker: The methylene spacer allows the attached group (e.g., a morpholine or piperazine tail) to reach the solvent-exposed region, improving solubility and pharmacokinetic properties.

SAR Visualization (Structure-Activity Relationship)

The diagram below highlights the pharmacophoric contributions of the scaffold.

SAR Core 2-Phenylpyrimidine Core Hydrophobic Phenyl Ring: Hydrophobic Pocket Occupancy (Van der Waals) Core->Hydrophobic Hinge Pyrimidine Nitrogens: H-Bond Acceptors (Hinge Binder) Core->Hinge Linker Methylene (-CH2-): Spacer / Vector Control Core->Linker Attached at C4 Tail Substituted Tail (from Bromide): Solubility / Selectivity Linker->Tail via SN2

Caption: Pharmacophore dissection of the 2-phenylpyrimidine scaffold in kinase inhibitor design.

Part 5: Safety & Handling Protocols

Warning: Benzylic and hetero-benzylic bromides are potent alkylating agents and often severe lachrymators.

  • Personal Protective Equipment (PPE): Double nitrile gloves, chemical safety goggles, and a lab coat are mandatory. Handle only inside a functioning fume hood.

  • Lachrymator Control: If the solid is volatile or dusty, weigh it in a closed vessel. Keep all glassware in the hood until decontaminated.

  • Decontamination: Quench all glassware and spills with a solution of 1:1:1 Water/Ethanol/Ammonium Hydroxide . The ammonia reacts rapidly with the bromide to form the non-volatile, non-lachrymatory amine.

  • Storage: Store in a tightly sealed vial, desiccated, at -20°C. Degradation is indicated by the formation of a white precipitate (HBr salts) or acrid smell (HBr gas).

References

  • Synthesis of 4-Bromopyrimidines: Chhabria, M. T., & Shishoo, C. J. (1999).[1] Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles, 51(11), 2723. Link

  • Kinase Inhibitor Application (CDK9): Shao, H., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry, 56(3), 640–659. Link

  • General Reactivity of Benzylic Bromides: BenchChem Application Notes. (2025).[2][3][4][5][6][7] 4-(Bromomethyl)phenyl synthesis and reactivity guide. Link

  • Antifungal Agents (CYP51): Wang, Y., et al. (2021). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. European Journal of Medicinal Chemistry. Link

  • Safety Data (Analog): Fisher Scientific. (2025).[2][3][4][5][6][7] Safety Data Sheet: 4'-(Bromomethyl)biphenyl-2-carbonitrile. Link

Sources

An In-depth Technical Guide to the Biological Activity Screening of 4-(Bromomethyl)-2-phenylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrimidine Scaffold and the Promise of the 4-(Bromomethyl)-2-phenyl Motif

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of essential biomolecules like DNA and RNA bases (cytosine, thymine, and uracil) and a plethora of approved therapeutic agents.[1][2] Its versatile chemical nature allows for extensive functionalization, making it a "privileged scaffold" in drug discovery. Pyrimidine derivatives have been shown to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5]

This guide focuses on a specific, yet highly promising subclass: 4-(bromomethyl)-2-phenylpyrimidine derivatives. The rationale for investigating this particular chemical motif is twofold. Firstly, the 2-phenylpyrimidine core is a well-established pharmacophore in numerous biologically active compounds, known to interact with various biological targets.[6] Secondly, and most critically, the 4-(bromomethyl) group introduces a reactive electrophilic center. This "warhead" has the potential to form covalent bonds with nucleophilic residues, such as cysteine, within the active sites of target proteins.[2][7][8] This mechanism of covalent inhibition can lead to enhanced potency, prolonged duration of action, and the ability to target otherwise intractable proteins.

This technical guide provides a comprehensive overview of the initial biological activity screening of novel 4-(bromomethyl)-2-phenylpyrimidine derivatives. We will delve into the practical and theoretical considerations for evaluating their potential as anticancer, antimicrobial, and kinase-inhibiting agents. The protocols detailed herein are designed to be robust and self-validating, providing researchers with a solid framework for their drug discovery endeavors.

Part 1: Anticancer Activity Screening via Cytotoxicity Assays

A primary and often initial step in the evaluation of novel compounds for anticancer potential is the assessment of their cytotoxicity against various cancer cell lines. The MTT assay is a widely used, reliable, and relatively high-throughput colorimetric assay for this purpose.[9][10]

Scientific Rationale: The Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of viable cells.[9] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10] These insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured. The intensity of the purple color is directly proportional to the number of metabolically active (i.e., viable) cells.[11] Therefore, a decrease in the purple color in treated cells compared to untreated controls indicates a reduction in cell viability, a hallmark of cytotoxic or cytostatic activity.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow A Cell Seeding (96-well plate) B Compound Treatment (Varying Concentrations) A->B 24h Adherence C Incubation (e.g., 48-72 hours) B->C D Addition of MTT Reagent C->D E Incubation (2-4 hours) D->E F Solubilization of Formazan (e.g., with DMSO) E->F G Absorbance Reading (570 nm) F->G H Data Analysis (IC50 Determination) G->H

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of each 4-(bromomethyl)-2-phenylpyrimidine derivative in sterile DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Include wells with untreated cells (vehicle control, containing the same concentration of DMSO as the treated wells) and wells with a known anticancer drug as a positive control.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.[1]

  • MTT Addition and Formazan Formation:

    • After the incubation period, carefully remove the medium containing the compounds.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[10]

  • Formazan Solubilization:

    • Carefully aspirate the MTT solution without disturbing the formazan crystals.

    • Add 150 µL of DMSO or another suitable solvent (e.g., acidified isopropanol) to each well to dissolve the crystals.[11]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration (logarithmic scale) to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Data Presentation: Sample Cytotoxicity Data
CompoundCell LineIncubation Time (h)IC50 (µM)
Derivative 1MCF-7488.5
Derivative 1A5494812.3
Derivative 2MCF-74825.1
Derivative 2A5494833.7
Doxorubicin (Control)MCF-7480.9
Doxorubicin (Control)A549481.2

Part 2: Antimicrobial Activity Screening

The pyrimidine scaffold is present in many known antimicrobial agents. Therefore, screening novel 4-(bromomethyl)-2-phenylpyrimidine derivatives for antibacterial and antifungal activity is a logical step. The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.[12][13]

Scientific Rationale: The Principle of Broth Microdilution

The broth microdilution method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12] The assay involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the compound at which no growth is observed.[12]

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow A Prepare Serial Dilutions of Compound in Broth B Inoculate with Standardized Microbial Suspension A->B C Incubate (e.g., 18-24 hours) B->C D Visual Inspection for Turbidity C->D E Determine MIC D->E

Caption: Workflow for the broth microdilution assay.

Detailed Protocol: Broth Microdilution Assay
  • Preparation of Materials:

    • Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.

    • Prepare a stock solution of the 4-(bromomethyl)-2-phenylpyrimidine derivative in DMSO.

    • Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight.

    • Prepare a standardized inoculum of each microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[12]

  • Assay Setup:

    • In a sterile 96-well microtiter plate, add 50 µL of sterile broth to all wells.

    • Add 50 µL of the compound stock solution to the first well and perform two-fold serial dilutions across the plate.

    • The final volume in each well after adding the inoculum will be 100 µL.[12]

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be included as a reference standard.

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with 50 µL of the standardized microbial suspension.

    • Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours for bacteria[12] or at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

    • Optionally, a growth indicator dye like resazurin can be added to aid in the determination of the endpoint.

Data Presentation: Sample MIC Data
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 11664>128
Derivative 283264
Ciprofloxacin0.50.25N/A
FluconazoleN/AN/A2

Part 3: Kinase Inhibition Screening

The pyrimidine scaffold is a common feature in many approved kinase inhibitors.[14] The presence of the electrophilic bromomethyl group in 4-(bromomethyl)-2-phenylpyrimidine derivatives suggests they could act as covalent kinase inhibitors by targeting nucleophilic residues like cysteine in the ATP-binding pocket of kinases.[2][7] Therefore, screening these compounds against a panel of relevant kinases is a crucial step.

Scientific Rationale: The Principle of In Vitro Kinase Assays

In vitro kinase assays measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.[1][3] These assays typically monitor the transfer of a phosphate group from ATP to a specific substrate (a peptide or protein).[1] The level of phosphorylation is then quantified. A reduction in substrate phosphorylation in the presence of the test compound indicates kinase inhibition. There are several methods for detecting kinase activity, including radiometric assays using radiolabeled ATP and luminescence-based assays that measure the amount of ATP consumed.[1][15]

Experimental Workflow: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Kinase_Workflow A Prepare Reaction Mix (Kinase, Substrate, Buffer) B Add Test Compound (Varying Concentrations) A->B C Initiate Reaction (Add ATP) B->C D Incubation (e.g., 30-60 min) C->D E Terminate Reaction & Add Detection Reagent D->E F Measure Luminescence E->F G Data Analysis (IC50 Determination) F->G

Caption: Workflow for a luminescence-based in vitro kinase assay.

Detailed Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
  • Reagent Preparation:

    • Prepare the kinase buffer, recombinant kinase, kinase-specific substrate, and ATP solution according to the manufacturer's instructions or established protocols.[1]

    • Prepare serial dilutions of the 4-(bromomethyl)-2-phenylpyrimidine derivatives in the appropriate buffer.

  • Kinase Reaction:

    • In a 96-well or 384-well white plate, add the kinase, substrate, and test compound at various concentrations.

    • Initiate the reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase for accurate IC50 determination.[15]

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).[1]

  • Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.

    • Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the compound concentration (logarithmic scale) and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: Sample Kinase Inhibition Data
CompoundKinase TargetIC50 (nM)
Derivative 1EGFR150
Derivative 1VEGFR2850
Derivative 2EGFR45
Derivative 2VEGFR2220
Staurosporine (Control)EGFR5
Staurosporine (Control)VEGFR27

Conclusion and Future Directions

This guide provides a foundational framework for the initial biological activity screening of 4-(bromomethyl)-2-phenylpyrimidine derivatives. The inherent reactivity of the bromomethyl group, coupled with the privileged pyrimidine scaffold, makes this class of compounds particularly interesting for the development of novel covalent inhibitors. The described assays for cytotoxicity, antimicrobial activity, and kinase inhibition will enable researchers to identify promising lead compounds for further optimization and mechanistic studies. Positive hits from these initial screens will warrant more in-depth investigations, including selectivity profiling against a broader panel of cell lines and kinases, elucidation of the mechanism of action, and structure-activity relationship (SAR) studies to improve potency and drug-like properties.

References

  • An In-Depth Technical Guide to the In Vitro Evaluation of Pyrimidine Cyanamide Deriv
  • Covalent Inhibition of Kinases. (n.d.). Royal Society of Chemistry.
  • Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. (2025). Benchchem.
  • A Comparative Guide to In Vitro Kinase Assays for Pyrimidine-Based Inhibitors. (2025). Benchchem.
  • Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC.
  • Al-Khawaldeh, I., et al. (2021). An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase. Journal of Medicinal Chemistry.
  • MTT Assay Protocol. (n.d.).
  • A Technical Guide to Early-Stage Research on Novel Pyrimidine-Based Antimicrobials. (2025). Benchchem.
  • Covalent Inhibitors: To Infinity and Beyond. (2024). Journal of Medicinal Chemistry.
  • Al-Khawaldeh, I., et al. (2021). An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase. PubMed.
  • Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. (n.d.).
  • MTT assay protocol. (n.d.). Abcam.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • MTT Cell Proliferation Assay. (n.d.).
  • Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1][2][15]triazolo[1,5- a ]pyrimidines bearing amino acid moiety. (2021). RSC Advances.

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). PMC.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).
  • Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. (2024). ACS Omega.
  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (n.d.). Revue Roumaine de Chimie.
  • Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. (2024). MDPI.
  • Synthesis, Molecular Modelling and Biological Evaluation of Novel Pyrimidine Derivatives as Anti-inflammatory Agents. (2020).
  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (2020). CORE.
  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (2023). RSC Publishing.

Sources

Crystal Structure Analysis of 4-(Bromomethyl)-2-phenylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Bromomethyl)-2-phenylpyrimidine (CAS: 88574-06-5) serves as a critical electrophilic intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors targeting pathways like FLT3 and JAK3. Its structural integrity is defined by the interplay between the planar 2-phenylpyrimidine scaffold and the reactive bromomethyl side chain.

This guide provides a comprehensive technical framework for the solid-state characterization of this molecule. It moves beyond basic data collection, focusing on the causal link between crystallographic features—such as


-

stacking and C-Br bond geometry—and the compound's chemical stability and reactivity profile.

Chemical Context & Structural Significance

The 2-phenylpyrimidine core is a privileged scaffold in medicinal chemistry, often mimicking the adenine ring of ATP in kinase binding pockets. The addition of a 4-bromomethyl group introduces a "warhead" susceptible to nucleophilic attack (


), making the analysis of its solid-state conformation vital for understanding shelf-life stability and reaction kinetics.
Key Structural Parameters to Monitor

When analyzing the crystal structure of this compound, the following geometric parameters are critical quality attributes (CQAs):

ParameterExpected RangeSignificance
Torsion Angle (Phenyl-Pyrimidine)

Determines the degree of conjugation. Steric clash between ortho-hydrogens can induce a twist, reducing planarity and affecting

-stacking stability.
C–Br Bond Length

Å
An elongated bond (>1.99 Å) may indicate lattice strain or pre-activation for hydrolysis, signaling instability.
Intermolecular Contacts

Å (

-stacking)
Close face-to-face or edge-to-face packing protects the reactive bromomethyl group from moisture ingress.

Experimental Protocol: Crystallization & Data Collection

Obtaining diffraction-quality single crystals of alkyl bromides requires strict control over temperature and solvent choice to prevent solvolysis.

Crystallization Workflow

Objective: Grow single crystals suitable for X-ray diffraction (XRD) while minimizing hydrolysis of the C-Br bond.

  • Solvent Selection: Avoid nucleophilic solvents (e.g., methanol, water).

    • Preferred: Ethyl Acetate/Hexane (1:3 v/v) or Acetonitrile (anhydrous).

    • Reasoning: Acetonitrile provides a polar aprotic environment that stabilizes the dipole without participating in substitution reactions.

  • Method: Vapor Diffusion (Sit-Drop).

    • Dissolve 20 mg of compound in 0.5 mL Acetonitrile (inner vial).

    • Place in a sealed jar containing 5 mL Pentane (antisolvent).

    • Store at 4°C in the dark.

  • Harvesting: Crystals typically appear as colorless prisms or plates within 48–72 hours. Mount immediately using perfluoropolyether oil (e.g., Fomblin) to coat the crystal and prevent atmospheric degradation.

X-Ray Diffraction Parameters[1][2][3]
  • Temperature: Collect data at 100 K using a Cryostream.

    • Why: Reduces thermal motion (atomic displacement parameters), allowing precise resolution of the bromomethyl group's disorder, which is common in flexible side chains.

  • Radiation Source: Mo K

    
     (
    
    
    
    Å) or Cu K
    
    
    (
    
    
    Å).
    • Note: For brominated compounds, Mo radiation is preferred to minimize absorption effects (

      
      ), though modern absorption correction software (SADABS) handles Cu radiation well.
      

Structural Analysis Framework

Once the dataset is reduced and the structure solved (typically via Direct Methods using SHELXT), the analysis must focus on the intermolecular forces that dictate material properties.

Molecular Conformation

In analogous structures like 4-chloro-6-phenylpyrimidine , the phenyl and pyrimidine rings often exhibit a slight twist (torsion angle


) due to steric repulsion between the ortho-phenyl proton and the pyrimidine nitrogen or hydrogen [1].
  • Analysis Step: Calculate the least-squares planes for both rings. A coplanar arrangement suggests strong intramolecular resonance, enhancing the stability of the aromatic system.

Supramolecular Architecture

The packing is typically dominated by two forces:

  • 
    -
    
    
    
    Stacking:
    Look for centroid-to-centroid distances of 3.6–3.9 Å between pyrimidine rings of adjacent molecules. This "stacking" creates hydrophobic channels that can either shield or expose the bromomethyl group.
  • Weak Hydrogen Bonds (C-H...N): The pyrimidine nitrogens act as weak acceptors for aromatic C-H donors. These interactions form 1D chains or 2D sheets, rigidifying the lattice.

The "Bromomethyl" Vulnerability

The orientation of the


 group is the most critical feature.
  • Gauche vs. Anti: Determine the torsion angle of N(pyrimidine)-C-C-Br. An anti conformation is generally more stable in the solid state but may expose the bromine atom to the crystal surface.

  • Disorder: If the bromine atom shows high thermal ellipsoids, model it as a 2-part disorder. High disorder often correlates with lower melting points and higher reactivity.

Stability & Reactivity Implications

The crystal structure directly informs the storage and handling protocols.

Hydrolysis Pathway

The primary degradation pathway is the hydrolysis of the bromomethyl group to the hydroxymethyl derivative.

  • Crystallographic Insight: If the Br atoms point into a solvent channel or void space within the lattice, the compound is highly hygroscopic. If they are buried within hydrophobic phenyl-phenyl layers, the crystal will exhibit superior shelf stability.

Photostability

Bromomethyl pyrimidines can undergo homolytic cleavage of the C-Br bond under UV light.

  • Protocol: If the crystal packing shows short Br...Br contacts (< 3.7 Å, sum of van der Waals radii), the risk of radical propagation increases. Store these compounds in amber vials under Argon.

Visualization of Workflows

Figure 1: Structural Determination Workflow

This diagram outlines the logical flow from synthesis to refined model, emphasizing quality control checkpoints.

G Synthesis Synthesis (Crude Solid) Crystallization Crystallization (Vapor Diffusion) Synthesis->Crystallization Purification Screening Optical Screening (Polarized Light) Crystallization->Screening Harvest DataCollection XRD Data Collection (100 K, Mo/Cu Source) Screening->DataCollection Select Crystal Reduction Data Reduction (Integration & Scaling) DataCollection->Reduction Raw Frames Solution Structure Solution (SHELXT / Direct Methods) Reduction->Solution HKL File Refinement Refinement (SHELXL / Least Squares) Solution->Refinement Initial Phasing Validation Validation (CheckCIF / IUCr) Refinement->Validation R-factor < 5% Validation->Refinement Alerts Found

Caption: Figure 1. Step-by-step workflow for the structural determination of reactive pyrimidine intermediates.

Figure 2: Stability & Degradation Logic

A decision tree connecting structural features to stability outcomes.

Stability Structure Crystal Packing Analysis Packing Packing Motif Structure->Packing Br_Environment Br Atom Environment Structure->Br_Environment Tight Tight Pi-Stacking (3.4 - 3.6 Å) Packing->Tight Loose Loose/Void Packing (> 3.8 Å / Channels) Packing->Loose Buried Br Buried in Hydrophobic Layer Br_Environment->Buried Exposed Br Exposed to Solvent Channel Br_Environment->Exposed Stable High Stability (Standard Cold Storage) Tight->Stable Unstable High Reactivity (Hydrolysis Risk) Loose->Unstable Buried->Stable Exposed->Unstable Action REQUIRED ACTION: Store under Argon, -20°C, Desiccated Unstable->Action

Caption: Figure 2. Correlating crystallographic features with stability risks for bromomethyl pyrimidines.

References

  • Low, J. N., Glidewell, C., & Wardell, J. L. (2005). Crystal structure of 4-chloro-6-phenylpyrimidine. Acta Crystallographica Section E, 61(1), o136-o138. Link

  • BenchChem. (2025).[1][2] A Comparative Guide to the Characterization of (4-(Bromomethyl)phenyl)methanamine Derivatives. Link

  • Bharate, S. B., et al. (2012). Synthesis and structure-activity relationship of 4-amino-2-phenylpyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters. Link

  • Harris, K. D. M. (2012).[3] Structure Determination of Organic Materials from Powder X-ray Diffraction Data. Topics in Current Chemistry. Link

  • Santa Cruz Biotechnology. 4-Bromo-2-methylpyrimidine Product Data. Link

Sources

Technical Monograph: Reactivity & Handling of 4-(Bromomethyl)-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Initial investigations into 4-(Bromomethyl)-2-phenylpyrimidine reactivity Content Type: Technical Monograph / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

4-(Bromomethyl)-2-phenylpyrimidine is a high-value electrophilic building block widely utilized in the synthesis of kinase inhibitors, GPCR ligands, and antifungal agents. Its structural core combines the lipophilic, metabolic stability of the 2-phenylpyrimidine scaffold with the high reactivity of a benzylic-like halide.

This guide provides a comprehensive technical analysis of its reactivity profile, specifically focusing on its utility in


 transformations. Researchers must approach this compound with a dual mindset: exploiting its rapid kinetics for library generation while mitigating its inherent instability and lachrymatory properties.

Molecular Architecture & Stability Profile

Electronic Structure

The reactivity of 4-(Bromomethyl)-2-phenylpyrimidine is governed by the electron-deficient nature of the pyrimidine ring. Unlike a standard benzyl bromide, the diazine ring exerts a strong inductive electron-withdrawing effect (-I) on the exocyclic methylene group.

  • Activation: The C-Br bond is significantly weakened compared to benzyl bromide, lowering the activation energy for nucleophilic attack.

  • Inductive Effect: The 2-phenyl group acts as a conjugative donor but does not fully offset the electron deficiency of the pyrimidine ring, maintaining high electrophilicity at the 4-position.

Stability & Handling (Critical Safety)
  • Lachrymator: This compound is a potent lachrymator. All operations must be conducted in a well-ventilated fume hood.

  • Hydrolytic Instability: The activated C-Br bond renders the compound susceptible to hydrolysis by atmospheric moisture, yielding the corresponding alcohol (4-(hydroxymethyl)-2-phenylpyrimidine) and HBr.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

Synthesis Strategy: Radical Bromination

The most robust route to access 4-(Bromomethyl)-2-phenylpyrimidine is the Wohl-Ziegler bromination of 4-methyl-2-phenylpyrimidine. This radical pathway avoids the harsh conditions of direct halogenation.

Reaction Logic

The reaction relies on the homolytic cleavage of N-Bromosuccinimide (NBS) initiated by AIBN or Benzoyl Peroxide. The selectivity for the benzylic position over the phenyl ring is driven by the stability of the intermediate benzylic radical.

Visualization: Synthesis Workflow

SynthesisWorkflow Start 4-Methyl-2-phenylpyrimidine Process Reflux (80°C) 2-4 Hours Start->Process Dissolve Reagents NBS (1.05 eq) + AIBN (0.1 eq) Solvent: CCl4 or DCE Reagents->Process Add Workup Filtration (Remove Succinimide) Concentration Process->Workup Conversion >95% Product 4-(Bromomethyl)-2-phenylpyrimidine Workup->Product Crystallization/Purification

Figure 1: Step-by-step workflow for the radical bromination synthesis route.

Core Reactivity Profile ( Landscape)

The primary utility of this scaffold lies in its susceptibility to nucleophilic substitution. The following sections detail the causality and protocols for key transformations.

Amination (C-N Bond Formation)

Reaction with primary and secondary amines is the most common application.

  • Mechanism: Direct

    
     displacement.
    
  • Challenge: Over-alkylation (formation of quaternary ammonium salts) is a risk with primary amines.

  • Control: Use a secondary amine (e.g., morpholine, piperazine) or a large excess of the primary amine to favor the mono-alkylated product.

Etherification (C-O Bond Formation)

Williamson ether synthesis allows for the attachment of diverse phenol or alcohol fragments.

  • Conditions: Requires a non-nucleophilic base (e.g.,

    
    , Cs_2CO_3$) in polar aprotic solvents (DMF, Acetone).
    
  • Causality: The phenoxide anion, generated in situ, rapidly attacks the methylene carbon.

C-C Bond Formation

Alkylation of active methylene compounds (e.g., diethyl malonate, ethyl acetoacetate).

  • Significance: This extends the carbon skeleton, allowing for the synthesis of complex amino acids or heterocycles.

Visualization: Reactivity Map

ReactivityMap Core 4-(Bromomethyl)-2-phenylpyrimidine (Electrophilic Core) Prod_Amine Tertiary Amines (Kinase Linkers) Core->Prod_Amine SN2 (Fast) Prod_Ether Pyrimidyl Ethers (Solubility Modulators) Core->Prod_Ether Williamson Ether Prod_Azide Azidomethyl Pyrimidine (Click Chemistry Precursor) Core->Prod_Azide Substitution Prod_Carbon Chain Extension (Complex Scaffolds) Core->Prod_Carbon Alkylation Amine Sec-Amines (Morpholine, Piperidine) Amine->Core Phenol Phenols/Alcohols (K2CO3, DMF) Phenol->Core Azide Sodium Azide (NaN3, DMSO) Azide->Core Malonate Active Methylenes (NaH, THF) Malonate->Core

Figure 2: Reactivity landscape showing major synthetic pathways from the bromomethyl core.

Detailed Experimental Protocols

Protocol A: Standard Nucleophilic Substitution with Morpholine

This protocol serves as a self-validating model for


 reactivity.

Objective: Synthesize 4-(morpholinomethyl)-2-phenylpyrimidine.

Reagents:

  • 4-(Bromomethyl)-2-phenylpyrimidine (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)[1]
    
  • Acetonitrile (ACN) or DMF (10 vol)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-(Bromomethyl)-2-phenylpyrimidine (500 mg, 2.0 mmol) in anhydrous Acetonitrile (5 mL).

  • Base Addition: Add

    
      (552 mg, 4.0 mmol) in one portion. The suspension will remain heterogeneous.
    
  • Nucleophile Addition: Add Morpholine (209 mg, 2.4 mmol) dropwise via syringe.

    • Observation: A mild exotherm may be observed.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Validation (TLC): Monitor using 30% Ethyl Acetate in Hexanes. The starting material (Rf ~0.6) should disappear, replaced by a more polar spot (Rf ~0.3).

  • Workup:

    • Filter off the inorganic solids (

      
       and KBr).
      
    • Concentrate the filtrate under reduced pressure.[1]

    • Dissolve residue in DCM, wash with water (x2) and brine (x1).

  • Purification: If necessary, purify via flash column chromatography (SiO2, Hex/EtOAc gradient).

Data Summary Table:

ParameterSpecificationNotes
Stoichiometry 1.0 : 1.2 : 2.0 (SM:Amine:Base)Excess base ensures HCl scavenging.
Temperature 20°C - 25°CHeat is rarely needed; avoid to prevent decomposition.
Time 2 - 4 HoursMonitor via TLC; prolonged stirring may darken the mixture.
Expected Yield 85% - 95%High efficiency due to activated electrophile.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Hydrolysis Wet solvents or atmospheric moisture.Use anhydrous solvents; keep reaction under Argon. Ensure SM is stored properly.
Over-Alkylation Primary amine used with insufficient stoichiometry.Switch to 3-5 eq of amine or use a secondary amine.
Incomplete Reaction Poor solubility of nucleophile (e.g., Azide).Switch solvent to DMF or DMSO to enhance solubility of ionic nucleophiles.
Darkening of Reaction Decomposition of pyrimidine ring.Lower temperature (0°C to RT); reduce reaction time.

References

  • Synthesis of 4-bromomethyl-2-substituted biphenyls (Analogous Chemistry)
  • Nucleophilic Substitution Reactions of 5-(Bromomethyl)-2-chloropyrimidine (Analogous Protocol)

    • Source: BenchChem Technical Protocols[1]

  • Design and synthesis of 2-phenylpyrimidine deriv

    • Source: N
    • URL:[Link]

  • Safety Data Sheet: 4-(Bromomethyl)pyridine hydrobromide (Lachrymator Handling) Source: Fisher Scientific

Sources

Potential therapeutic targets for 2-phenylpyrimidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Discovery & Validation

Executive Summary: The Privileged Scaffold

The 2-phenylpyrimidine (2-PP) moiety is not merely a structural spacer; it is a "privileged scaffold" in medicinal chemistry. Its planar heteroaromatic architecture allows it to function as a versatile hinge-binder in kinase inhibitors while offering distinct vectors for substitution to target non-kinase enzymes like CYP51.

This guide dissects the therapeutic utility of 2-PP derivatives, moving beyond basic screening to the mechanistic causality of ligand-target interactions. We will examine two primary domains: Kinase Inhibition (Oncology/Immunology) and Sterol Biosynthesis Inhibition (Infectious Disease) , providing the protocols necessary to validate these targets with high scientific integrity.

Domain A: Kinase Inhibition (Oncology & Immunology)[1]

The Mechanistic Basis: ATP-Competitive Inhibition

In the context of protein kinases (e.g., BTK, CDK, JAK, EGFR ), the 2-phenylpyrimidine motif functions primarily as a Type I or Type I½ ATP-competitive inhibitor.

  • The Hinge Binder: The pyrimidine nitrogen atoms (N1 or N3) typically serve as hydrogen bond acceptors for the backbone amide NH of the kinase hinge region (e.g., Met341 in c-Src, Cys481 vicinity in BTK).

  • The Gatekeeper Interaction: The phenyl ring at the C2 position orients itself toward the "gatekeeper" residue. Substitution on this phenyl ring is critical for selectivity.[1] A bulky group (e.g., trifluoromethyl) here can clash with the gatekeeper in wild-type kinases but fit perfectly into mutant forms (e.g., T790M in EGFR), driving resistance-overcoming profiles.

Key Targets & Structural Logic
TargetTherapeutic AreaCritical Structural FeatureMechanism of Action
BTK (Bruton's Tyrosine Kinase)B-Cell Malignancies (CLL, MCL)Acrylamide tail on phenyl ringCovalent Inhibition: Forms a covalent bond with Cys481, locking the enzyme in an inactive state.
CDK9 (Cyclin-Dependent Kinase 9)Solid Tumors (Pancreatic)Sulfonamide moiety at C4/C6Transcriptional Arrest: Blocks P-TEFb complex, downregulating Mcl-1 and Myc.
JAK2 (Janus Kinase 2)Myeloproliferative NeoplasmsMacrocyclization linking C2/C4Conformational Constraint: Macrocycles reduce entropic penalty, improving potency (IC50 < 10 nM).
EGFR (Mutant)NSCLC2-phenylamino substitutionSelectivity: Targets the ATP pocket of L858R/T790M mutants while sparing Wild-Type EGFR.
Visualization: The Kinase Binding Logic

The following diagram illustrates the pharmacophore mapping of 2-PP derivatives within the kinase ATP pocket.

KinaseBinding Scaffold 2-Phenylpyrimidine Core Hinge Hinge Region (H-Bonding) Scaffold->Hinge N1/N3 Acceptor Gatekeeper Gatekeeper Residue (Selectivity Filter) Scaffold->Gatekeeper Ph-Ring Hydrophobic Interaction Solvent Solvent Front (Solubility/PK) Scaffold->Solvent C4/C6 Tail Extension Cys481 Cys481 (BTK) (Covalent Trap) Scaffold->Cys481 Acrylamide Warhead (Optional)

Caption: Pharmacophore map showing the 2-phenylpyrimidine core interactions within a generic kinase active site.

Domain B: Antimicrobial Targets (Infectious Disease)[3]

The Mechanistic Basis: CYP51 Inhibition

Beyond kinases, 2-PP derivatives have emerged as potent antifungals targeting Lanosterol 14α-demethylase (CYP51) .

  • Mechanism: The pyrimidine ring coordinates with the heme iron of the CYP51 enzyme, blocking the demethylation of lanosterol. This halts the biosynthesis of ergosterol, a vital component of the fungal cell membrane, leading to membrane destabilization and cell death.

  • Advantage: Unlike azoles (fluconazole), 2-PP derivatives offer a rigid lipophilic backbone that can be optimized to bypass efflux pumps in resistant Candida strains.

Visualization: Ergosterol Biosynthesis Blockade

CYP51Path AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol (Membrane Integrity) Lanosterol->Ergosterol Demethylation CYP51 CYP51 Enzyme (Target) CYP51->Lanosterol Catalyzes Membrane Fungal Membrane Destabilization Ergosterol->Membrane Maintains Inhibitor 2-Phenylpyrimidine Derivative Inhibitor->CYP51 Inhibits (Heme Binding) Inhibitor->Ergosterol Blocks Production

Caption: Pathway analysis demonstrating the disruption of ergosterol biosynthesis by CYP51 inhibition.

Experimental Protocols: Validating the Targets

To ensure Trustworthiness and Reproducibility , the following protocols are designed as self-validating systems.

Protocol A: Synthesis of 2-Phenylpyrimidine Derivatives (Suzuki Coupling)

Rationale: The most robust method for introducing the phenyl group at C2 is the Suzuki-Miyaura cross-coupling of a 2-chloropyrimidine with a phenylboronic acid.

Reagents:

  • 2-Chloropyrimidine derivative (1.0 eq)

  • Phenylboronic acid derivative (1.2 eq)

  • Pd(PPh3)4 (5 mol%)

  • Na2CO3 (2.0 eq, 2M aqueous solution)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • Degassing: Charge the reaction vessel with solvents and sparge with Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) catalyst.

  • Addition: Add the halide, boronic acid, and base. Add the catalyst last under a counter-flow of Argon.

  • Reflux: Heat to 90°C for 12–16 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc).

  • Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Extract with EtOAc, wash with brine, dry over MgSO4.

  • Purification: Silica gel column chromatography.

Protocol B: ADP-Glo™ Kinase Assay (Validation for BTK/CDK)

Rationale: This bioluminescent assay measures ADP formation, which is directly proportional to kinase activity. It is less prone to interference from fluorescent compounds than FRET-based assays.

Workflow:

  • Reaction Assembly: In a 384-well white plate, mix:

    • 2 µL Kinase (e.g., BTK, 2 ng/µL)

    • 2 µL Substrate (e.g., Poly Glu:Tyr, 0.2 µg/µL) + ATP (10 µM)

    • 1 µL Test Compound (2-PP derivative in DMSO)

  • Incubation: Incubate at RT for 60 minutes.

  • Depletion: Add 5 µL ADP-Glo™ Reagent. Incubate 40 min. Mechanism: Consumes unreacted ATP.

  • Detection: Add 10 µL Kinase Detection Reagent. Incubate 30 min. Mechanism: Converts ADP to ATP, then to Luciferase light.

  • Read: Measure luminescence.

  • Data Analysis: Calculate IC50 using a 4-parameter logistic fit.

    • Control: Staurosporine (Pan-kinase inhibitor) must be included as a positive control.

Protocol C: MIC Determination (Validation for Antifungal Activity)

Rationale: The CLSI M27-A3 broth microdilution method is the gold standard for determining antifungal potency.

Workflow:

  • Inoculum Prep: Prepare Candida albicans suspension adjusted to 1–5 × 10³ CFU/mL in RPMI 1640 medium.

  • Dilution: Prepare serial 2-fold dilutions of the 2-PP derivative in 96-well plates (Range: 64 µg/mL to 0.125 µg/mL).

  • Incubation: Add 100 µL inoculum to each well. Incubate at 35°C for 24 hours.

  • Readout: Visual inspection or OD600 measurement.

    • MIC50: Lowest concentration causing 50% inhibition compared to growth control.[2]

    • Control: Fluconazole must be run in parallel.

Future Directions & Lead Optimization

The 2-phenylpyrimidine scaffold is ripe for evolution into PROTACs (Proteolysis Targeting Chimeras).

  • Strategy: Attach an E3 ligase ligand (e.g., Thalidomide) to the C4/C6 position of the pyrimidine via a PEG linker.

  • Hypothesis: The 2-PP moiety binds the kinase (Warhead), recruiting the E3 ligase to ubiquitinate and degrade the target protein, offering a therapeutic advantage over simple inhibition.

References

  • Gao, Z., et al. (2024).[3] Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry.[3][4] Link

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic & Medicinal Chemistry. Link

  • Wang, X., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. European Journal of Medicinal Chemistry. Link

  • BenchChem Technical Support. (2025). Synthesis and Biological Screening of Novel Pyrimidine Derivatives: Application Notes and Protocols. BenchChem. Link

  • Zhichkin, P., et al. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. Link

Sources

The Electrophilic Gateway: Navigating the Chemical Space of 4-(Bromomethyl)pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Linchpin of Heterocyclic Design

In the architecture of modern drug discovery, the pyrimidine ring is a privileged structure, serving as the core scaffold for a vast array of kinase inhibitors, antivirals, and metabolic modulators. However, the utility of a scaffold is defined by its vectors of diversification .

The 4-(bromomethyl)pyrimidine moiety represents a critical "electrophilic gateway." Unlike the aromatic C-halides (Cl, Br, I) attached directly to the ring—which require palladium catalysis or harsh


 conditions to displace—the bromomethyl group offers a highly reactive benzylic-like electrophile. This allows for rapid, metal-free 

derivatization
under mild conditions, making it an ideal handle for Fragment-Based Drug Design (FBDD) and high-throughput library generation.

This guide explores the technical nuances of synthesizing, stabilizing, and exploiting this volatile but invaluable intermediate.

Synthesis of the Core: Radical vs. Ionic Pathways

The generation of 4-(bromomethyl)pyrimidines generally follows two distinct mechanistic philosophies. Choosing the right path depends heavily on the functional groups present on your pyrimidine core.

Method A: Radical Bromination (The Wohl-Ziegler Reaction)

This is the industry standard for converting commercially available 4-methylpyrimidines.

  • Reagents: N-Bromosuccinimide (NBS), AIBN or Benzoyl Peroxide (initiator), CCl4 or Trifluorotoluene (solvent).

  • Mechanism: Free-radical chain reaction.

  • Expert Insight: This reaction is notoriously "dirty." Over-bromination to the dibromomethyl (

    
    ) or tribromomethyl species is a common failure mode.
    
    • Control Strategy: Stop the reaction at ~80-90% conversion rather than chasing 100%. It is easier to separate the starting methyl material than the dibromo impurity.

Method B: Ionic Activation of Alcohols

If you possess the (pyrimidin-4-yl)methanol precursor, this is the superior route for purity.

  • Reagents:

    
     (Phosphorus tribromide) or 
    
    
    
    (Appel reaction).
  • Mechanism: Activation of the hydroxyl group followed by

    
     displacement.
    
  • Expert Insight: This avoids the regioselectivity issues of radical bromination if other alkyl groups are present on the ring.

Visualization: Synthesis Decision Tree

Synthesis_Pathways Start Target: 4-(Bromomethyl)pyrimidine Precursor_Me Precursor: 4-Methylpyrimidine Reaction_NBS Radical Bromination (NBS, AIBN, Reflux) Precursor_Me->Reaction_NBS Precursor_OH Precursor: 4-Hydroxymethylpyrimidine Reaction_PBr3 Alcohol Activation (PBr3, DCM, 0°C) Precursor_OH->Reaction_PBr3 Reaction_NBS->Start Issue_Poly Risk: Poly-bromination (Requires careful monitoring) Reaction_NBS->Issue_Poly Constraint Reaction_PBr3->Start Issue_Clean Benefit: High Purity (No regio-isomers) Reaction_PBr3->Issue_Clean Advantage

Figure 1: Decision logic for selecting the synthetic route based on precursor availability and purity requirements.

Stability & Handling: The "Experience" Pillar

Working with 4-(bromomethyl)pyrimidines requires strict adherence to safety and stability protocols.[1] These compounds are not bench-stable indefinitely.

Stability Profile
  • Hydrolysis: The electron-deficient pyrimidine ring makes the benzylic carbon highly electrophilic. Atmospheric moisture will rapidly hydrolyze the bromide to the alcohol, releasing HBr.

  • Self-Alkylation: If the pyrimidine ring contains electron-donating groups (e.g., amino groups at C2), intermolecular polymerization can occur where the ring nitrogen of one molecule attacks the bromomethyl of another.

Handling Protocols (Self-Validating System)
  • The Lachrymator Warning: These compounds are potent lachrymators (tear gas agents). Always handle in a well-functioning fume hood.[2]

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Purity Check: Before using a stored batch, run a quick TLC. A streak near the baseline usually indicates hydrolysis (alcohol formation) or polymerization.

  • Stabilization: If immediate use is not possible, converting the bromide to the hydrobromide salt often improves solid-state stability.

Mapping the Chemical Space

The 4-(bromomethyl) group acts as a pivot point for expanding chemical diversity. The following transformations are the most high-yield vectors for library generation.

A. C-N Bond Formation (Amination)

This is the most common application in kinase inhibitor design.

  • Reaction:

    
     displacement with primary or secondary amines.
    
  • Conditions:

    
     or DIPEA in DMF/ACN at RT.
    
  • Utility: Introduces solubility-enhancing groups (morpholine, piperazine) or specific pharmacophores targeting the ribose pocket of ATP-binding sites.

B. C-S Bond Formation (Thioethers)
  • Reaction: Displacement with thiols/thiolates.

  • Conditions:

    
     or 
    
    
    
    in THF.
  • Utility: Thioethers are often used as bioisosteres for ethers or as precursors for sulfoxides/sulfones (which can act as hydrogen bond acceptors).

C. C-C Bond Formation
  • Reaction: Alkylation of active methylene compounds (e.g., Malonates,

    
    -keto esters).
    
  • Conditions:

    
     in DMF.
    
  • Utility: Extends the carbon skeleton to reach hydrophobic pockets in the target protein.

Data Summary: Typical Reaction Conditions
TransformationNucleophileBase/CatalystSolventTypical YieldKey Challenge
Amination

Amines

/ DIPEA
DMF /

75-95%Bis-alkylation (if

amine used)
Etherification Phenols / Alcohols

/ NaH
DMF / THF60-85%Elimination to exocyclic alkene
Thio-alkylation Thiols

DCM / MeOH>90%Disulfide formation (oxidative side rxn)
Arbuzov Triethyl phosphiteNone (Heat)Neat / Toluene80-95%High temp required (stability risk)

Experimental Protocols

Protocol A: Wohl-Ziegler Bromination (Standard)

Target: Synthesis of 4-(bromomethyl)-2-chloropyrimidine

  • Setup: Charge a flame-dried round-bottom flask with 4-methyl-2-chloropyrimidine (1.0 eq) and N-bromosuccinimide (NBS) (1.05 eq) in anhydrous

    
     or 
    
    
    
    -trifluorotoluene (0.2 M).
  • Initiation: Add AIBN (0.05 eq).

  • Reaction: Heat to reflux (approx. 80°C) with vigorous stirring. The reaction is complete when the dense NBS solid floats to the top as lighter succinimide.

    • Validation: Monitor by TLC (Hexane/EtOAc).[3] Look for the disappearance of the starting methyl spot.

  • Workup: Cool to 0°C to precipitate succinimide completely. Filter through a celite pad.

  • Purification: Concentrate the filtrate. If the crude is yellow/orange, rapid filtration through a short silica plug (eluting with 10% EtOAc/Hexanes) is recommended to remove residual bromine species.

  • Storage: Use immediately or store at -20°C.

Protocol B: Parallel Amination Library Generation

Target: Generation of 4-(aminomethyl)pyrimidine derivatives

  • Preparation: Dissolve 4-(bromomethyl)pyrimidine (1.0 eq) in anhydrous acetonitrile.

  • Addition: Add DIPEA (2.5 eq) followed by the specific Amine (1.1 eq).

  • Incubation: Stir at room temperature for 2–4 hours.

    • Note: Heating is rarely required and increases the risk of degradation.

  • Quench/Workup: Dilute with EtOAc, wash with saturated

    
     (to remove HBr salts) and Brine.
    
  • Validation: LC-MS should show the M+1 peak of the amine adduct.

Visualization: The Reaction Scope

Reaction_Scope Core 4-(Bromomethyl) pyrimidine Prod_Amine Aminomethyl Derivatives (Kinase Inhibitors) Core->Prod_Amine + R-NH2 / Base Prod_Ether Ether/Thioether Linkages Core->Prod_Ether + R-OH / R-SH Prod_Phos Phosphonates (HWE Reagents) Core->Prod_Phos + P(OEt)3 Prod_C Chain Extension (Malonates) Core->Prod_C + Enolates

Figure 2: The divergent synthesis capabilities starting from the bromomethyl electrophile.[3][4]

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2733526, 4-(Bromomethyl)pyrimidine." PubChem. [Link]

  • Organic Chemistry Portal. "Synthesis of Pyrimidines: Recent Literature." Organic Chemistry Portal. [Link]

  • Jadhav, S. D., et al. "Oxidative Annulation for 4-Arylpyrimidines."[5] Organic Letters, 2017.[5] [Link]

Sources

Methodological & Application

Application Notes: A Comprehensive Protocol for Suzuki-Miyaura Coupling of 4-(Bromomethyl)-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed reaction has become indispensable in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors.[3] Pyrimidine derivatives are of special interest as they form the structural core of countless biologically active compounds and approved drugs. The ability to functionalize pyrimidine scaffolds is therefore a critical task in drug discovery.

This application note provides an in-depth, field-proven protocol for the Suzuki-Miyaura coupling of 4-(bromomethyl)-2-phenylpyrimidine. This substrate is a valuable building block for introducing the 4-(arylmethyl)-2-phenylpyrimidine moiety, a substructure with significant potential in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and provide guidance for optimization and troubleshooting to ensure reproducible, high-yield synthesis.

Reaction Principle: The Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle centered around a palladium catalyst.[4][5] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the benzylic halide, 4-(bromomethyl)-2-phenylpyrimidine. This step forms a Pd(II) intermediate. For benzylic halides, this addition typically proceeds with an inversion of stereochemistry, though this is not a factor for this achiral substrate.[4]

  • Transmetalation : This is the crucial bond-forming step where the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, making the transfer more efficient.[6][7][8]

  • Reductive Elimination : In the final step, the two organic ligands on the palladium(II) complex—the phenylpyrimidine-methyl group and the group from the boronic acid—couple and are expelled from the coordination sphere. This forms the desired C-C bond in the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (4-(Bromomethyl)- 2-phenylpyrimidine) pd_complex R¹-Pd(II)Ln-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation coupled_complex R¹-Pd(II)Ln-R² transmetalation->coupled_complex reductive_elimination Reductive Elimination coupled_complex->reductive_elimination reductive_elimination->pd0 R¹-R² (Product) boronic_acid R²-B(OH)₂ base Base (e.g., K₂CO₃) boronate [R²-B(OH)₃]⁻ boronate->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Components of the Reaction

A successful Suzuki coupling relies on the careful selection of four key components:

  • Substrate (Electrophile) : 4-(Bromomethyl)-2-phenylpyrimidine . As a benzylic bromide, its C-Br bond is activated for oxidative addition. The electron-deficient nature of the pyrimidine ring further enhances its reactivity in cross-coupling reactions.[10][11]

  • Organoboron Reagent (Nucleophile) : Aryl- or Heteroarylboronic Acids/Esters . A wide variety of boronic acids can be used. For stability reasons, especially with sensitive substrates, boronic esters like pinacol esters (Bpin) are often preferred.[12]

  • Palladium Catalyst : The choice of catalyst is critical. While traditional catalysts like Pd(PPh₃)₄ are often effective, modern catalyst systems involving bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can offer superior performance, especially for challenging substrates.[3] Pd(II) sources like PdCl₂(dppf)·CH₂Cl₂ are also excellent, stable precatalysts that are reduced in situ to the active Pd(0) species.[12]

  • Base : The base is essential for activating the boronic acid.[6][13] Common choices include inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The strength and solubility of the base can significantly influence the reaction rate and yield.[1]

  • Solvent : The reaction is typically performed in aprotic polar solvents like 1,4-dioxane , tetrahydrofuran (THF) , or toluene .[12] Often, a biphasic system with water is employed, which can help dissolve the inorganic base and facilitate the reaction.[1][14]

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of 4-(bromomethyl)-2-phenylpyrimidine with a representative arylboronic acid.

Materials and Reagents
  • 4-(Bromomethyl)-2-phenylpyrimidine (1.0 equiv)

  • Arylboronic Acid (1.2–1.5 equiv)

  • Palladium Catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2–5 mol%)

  • Base (e.g., K₂CO₃, 2.0–3.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Schlenk flask or similar reaction vessel with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate, brine, and anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup : To a dry Schlenk flask containing a magnetic stir bar, add 4-(bromomethyl)-2-phenylpyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

  • Inert Atmosphere : Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen.[15]

  • Catalyst Addition : Under a positive flow of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 3 mol%) to the flask.

  • Solvent Addition : Using a syringe, add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1) to the flask. The solvent should be thoroughly sparged with an inert gas for at least 20-30 minutes prior to use.[15]

  • Reaction Execution : Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring : Monitor the reaction's progress periodically by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Once the reaction is complete (typically 4-12 hours), cool the flask to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then brine.

  • Purification : Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to isolate the desired 4-(arylmethyl)-2-phenylpyrimidine product.

Experimental_Workflow start Start reagents 1. Add Solids to Flask (Substrate, Boronic Acid, Base) start->reagents inert 2. Create Inert Atmosphere (Evacuate/Backfill Ar/N₂) reagents->inert catalyst 3. Add Catalyst & Solvent inert->catalyst heat 4. Heat and Stir (e.g., 90 °C) catalyst->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Aqueous Work-up (Extraction) monitor->workup purify 7. Dry and Concentrate workup->purify column 8. Column Chromatography purify->column product Final Product column->product

Sources

Using 4-(Bromomethyl)-2-phenylpyrimidine as an intermediate for antifungal agents

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-(Bromomethyl)-2-phenylpyrimidine as a Strategic Intermediate for CYP51-Targeting Antifungals

Executive Summary

The 2-phenylpyrimidine scaffold represents a critical "privileged structure" in medicinal chemistry, serving as a robust bioisostere for pyridine and phenyl rings in antifungal agents targeting lanosterol 14


-demethylase (CYP51) . This application note details the synthesis, handling, and application of 4-(Bromomethyl)-2-phenylpyrimidine  (Compound 1 ), a versatile electrophilic building block.

Unlike traditional azole antifungals (e.g., fluconazole) that rely on a direct metal-binding pharmacophore, next-generation inhibitors often utilize the 2-phenylpyrimidine moiety to occupy the hydrophobic access channel of the CYP51 enzyme, improving metabolic stability and potency against resistant strains (e.g., Candida albicans, Aspergillus fumigatus).

Chemical Profile & Safety Protocols

Compound: 4-(Bromomethyl)-2-phenylpyrimidine CAS: 88574-06-5 (Generic/Derivative) Molecular Weight: 249.11 g/mol Physical State: Off-white to pale yellow solid

Safety Warning (Critical)
  • Lacrimator: Bromomethyl pyrimidines are potent lacrimators. All operations must be conducted in a certified chemical fume hood.

  • Alkylating Agent: This compound is a reactive electrophile capable of alkylating DNA. Double-gloving (Nitrile/Neoprene) and the use of a dedicated quenching bath (10% sodium thiosulfate) for glassware are mandatory.

Synthetic Workflow: From Precursor to Pharmacophore

The synthesis of antifungal candidates utilizing this intermediate follows a linear three-stage workflow.

Stage 1: Construction of the Pyrimidine Core

Rationale: Direct condensation of benzamidine with a 1,3-electrophile provides the most atom-economical route to the 4-methyl-2-phenylpyrimidine precursor.

Reagents:

  • Benzamidine hydrochloride (1.0 equiv)[1]

  • 4,4-Dimethoxy-2-butanone (1.1 equiv)

  • Sodium ethoxide (NaOEt) or Sodium methoxide (NaOMe)

  • Solvent: Ethanol (anhydrous)[2]

Protocol:

  • Dissolve benzamidine HCl (15.6 g, 100 mmol) in ethanol (150 mL).

  • Add NaOEt (6.8 g, 100 mmol) to liberate the free amidine base. Stir for 15 min at Room Temperature (RT).

  • Add 4,4-dimethoxy-2-butanone (14.5 g, 110 mmol) dropwise.

  • Reflux the mixture for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Evaporate solvent. Resuspend residue in water and extract with dichloromethane (DCM). Dry over MgSO

    
     and concentrate to yield 4-methyl-2-phenylpyrimidine .
    
Stage 2: Radical Bromination (The Key Intermediate)

Rationale: Selective functionalization of the benzylic 4-methyl group is achieved via Wohl-Ziegler bromination.

Reagents:

  • 4-Methyl-2-phenylpyrimidine (from Stage 1)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Benzoyl Peroxide (BPO) or AIBN (Catalytic, 0.1 equiv)

  • Solvent: Carbon Tetrachloride (CCl

    
    ) or Trifluorotoluene (greener alternative)
    

Protocol:

  • Dissolve 4-methyl-2-phenylpyrimidine (10 mmol) in solvent (50 mL).

  • Add NBS (10.5 mmol) and radical initiator (AIBN/BPO).

  • Reflux under inert atmosphere (

    
    ) for 2–4 hours.
    
    • Note: The reaction is complete when the dense NBS solid floats to the top as lighter succinimide.

  • Purification: Filter off succinimide while hot. Evaporate solvent.[3] Recrystallize from Hexane/EtOAc to obtain 4-(Bromomethyl)-2-phenylpyrimidine .

Stage 3: Antifungal Coupling (Application)

Rationale: The bromomethyl group serves as a "soft" electrophile for


 displacement by azole nitrogen nucleophiles, creating the critical enzyme-binding arm.

Protocol (Triazole Coupling):

  • Dissolve 1H-1,2,4-triazole (1.2 equiv) and

    
     (2.0 equiv) in DMF.
    
  • Stir at RT for 30 min to generate the azolide anion.

  • Add 4-(Bromomethyl)-2-phenylpyrimidine (1.0 equiv) dissolved in minimal DMF dropwise.

  • Stir at 60°C for 4 hours.

  • Result: Formation of the antifungal candidate (e.g., 1-((2-phenylpyrimidin-4-yl)methyl)-1H-1,2,4-triazole).

Visualization of Signaling & Synthesis Logic

The following diagram illustrates the synthetic pathway and the structure-activity relationship (SAR) logic for CYP51 inhibition.

Antifungal_Design Benzamidine Benzamidine (Precursor) Core 4-Methyl-2-phenylpyrimidine (Scaffold) Benzamidine->Core Condensation (NaOEt, Reflux) Linker 4,4-Dimethoxy-2-butanone Linker->Core Bromide 4-(Bromomethyl)-2-phenylpyrimidine (Key Intermediate) Core->Bromide Wohl-Ziegler (NBS, Radical) Drug Target Antifungal Agent (CYP51 Inhibitor) Bromide->Drug N-Alkylation (K2CO3, DMF) Triazole 1,2,4-Triazole (Pharmacophore) Triazole->Drug CYP51 CYP51 Enzyme (Target) Drug->CYP51 Inhibition Binding Heme Coordination (Fe-N Bond) Drug->Binding Mechanism Binding->CYP51

Caption: Synthesis pathway transforming benzamidine into a CYP51 inhibitor via the reactive bromomethyl pyrimidine intermediate.

Quality Control & Validation Data

To ensure experimental success, the intermediate must meet specific purity criteria before coupling.

Test ParameterAcceptance CriterionMethodNotes
Appearance Pale yellow crystalline solidVisualDarkening indicates decomposition.
Purity (HPLC) > 95.0% (Area %)C18 Column, ACN/H2OImpurities often include dibromomethyl species.
1H-NMR Identity

4.45 ppm (s, 2H,

)
400 MHz,

Shift from 2.55 ppm (

) confirms bromination.
Lachrymatory Effect PositiveOrganolepticDo not intentionally test.
Troubleshooting the Bromination
  • Issue: Low yield or over-bromination (dibromomethyl product).

  • Solution: Stop the reaction immediately upon consumption of starting material (monitor by TLC). Use stoichiometric NBS (1.0–1.05 eq) and add it in portions rather than all at once.

References

  • Design and Synthesis of Phenylpyrimidine Antifungals

    • Source: Wu, W., et al. (2021). "Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51." RSC Medicinal Chemistry.
  • General Pyrimidine Synthesis Protocols

    • Source: BenchChem Application Notes. "4-(Bromomethyl)-2-phenyl-2H-1,2,3-triazole in Drug Discovery." (Analogous chemistry).
  • Wohl-Ziegler Bromin

    • Source: Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews.
  • Antifungal Triazole Pharmacophores

    • Source: Sheng, C., & Zhang, W. (2011). "New Lead Structures in Antifungal Drug Discovery." Current Medicinal Chemistry.

Sources

Application Note: Nucleophilic Substitution on the Bromomethyl Group – Optimization and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Principles

The bromomethyl group (


) serves as a highly versatile and reactive electrophilic moiety in organic synthesis, medicinal chemistry, and bioconjugation[1]. As a primary alkyl halide, it is structurally primed for bimolecular nucleophilic substitution (

) reactions due to minimal steric hindrance[2]. When attached to an aromatic system (e.g., in benzyl bromide or heterocyclic derivatives), the adjacent

-system further lowers the activation energy of the transition state, making it exceptionally susceptible to attack by various nucleophiles, including azides, amines, thiolates, and alkoxides[1][3].
Mechanistic Insights & Causality

To ensure a self-validating and high-yielding protocol, several physicochemical parameters must be strictly controlled:

  • Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are the industry standard[1][4]. These solvents effectively solvate metal cations (e.g.,

    
    , 
    
    
    
    ) while leaving the nucleophilic anions "naked" and highly reactive, thereby accelerating the
    
    
    pathway[5].
  • Base Selection for N-Alkylation: When utilizing neutral nitrogen nucleophiles (e.g., heterocycles like imidazole or indole), a base is required to generate the more nucleophilic anion. Mild bases like anhydrous

    
     are sufficient for basic amines[6], whereas the deprotonation of weakly acidic heterocycles like indole (
    
    
    
    ) requires stronger systems, such as the
    
    
    /DMSO "superbase" system. This selectively promotes N-alkylation over competing C-alkylation[4].
  • Thermodynamic Control: Bromomethyl substitutions are inherently exothermic. Reagents must be added at

    
     or controlled dropwise at room temperature to prevent runaway kinetics, polyalkylation, or unwanted elimination side-reactions[5][6].
    

Reaction Logic & Pathway

SN2_Pathway Nuc Nucleophile (e.g., N3⁻, R2NH) TS Transition State [Nuc···CH2···Br]‡ Nuc->TS Backside Attack Substrate Bromomethyl Compound (Ar-CH2-Br) Substrate->TS C-Br Bond Lengthening Product Substituted Product (Ar-CH2-Nuc) TS->Product Bond Formation LeavingGroup Leaving Group (Br⁻) TS->LeavingGroup Bond Cleavage

S_N2 reaction pathway for nucleophilic substitution of a bromomethyl group.

Quantitative Data & Reaction Optimization

The following table summarizes validated reaction parameters for the nucleophilic substitution of benzyl bromide with various nucleophiles, highlighting the impact of stoichiometry and solvent choice on overall yield.

SubstrateNucleophileReagents / BaseSolventTemp / TimeYieldReference
Benzyl bromideSodium azide (

)
1.5 eq

DMSORT, Overnight73% - 94%,
Benzyl bromideSodium azide (

)
2.0 eq

DMFRT, 12 hUp to 99%
Benzyl bromideImidazole

(Anhydrous)

RT to 60°C, 2-4 h>85%
Benzyl bromideIndole

(86% pellets)
DMSORT, 45 min85% - 89%

Validated Experimental Protocols

Protocol A: Azidation of Benzyl Bromide

This protocol details the synthesis of benzyl azide, a fundamental building block for CuAAC "Click" chemistry and primary amine synthesis[1].

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyl bromide (1.0 eq, 16.84 mmol) in 40 mL of anhydrous DMSO[5].

    • Causality: DMSO provides a highly polar aprotic environment that maximizes the nucleophilicity of the azide ion.

  • Nucleophile Addition: Add sodium azide (

    
    , 1.5 eq, 25.26 mmol) as a solid in portions[5].
    
    • Causality: A slight excess of

      
       drives the reaction to completion.
      
    • Safety Stop:

      
       is highly toxic. Never use halogenated solvents (e.g., dichloromethane) in this step, as they can react with 
      
      
      
      to form explosive diazidomethane.
  • Reaction Incubation: Stir the suspension vigorously at ambient room temperature overnight[5]. Monitor completion via TLC (Hexanes/EtOAc).

  • Aqueous Quench: Slowly add 75 mL of deionized water to quench the reaction[5].

    • Causality: The addition is exothermic; water dissolves the unreacted

      
       and 
      
      
      
      byproduct, forcing the non-polar organic product out of the aqueous phase and simplifying extraction.
  • Extraction & Washing: Extract the mixture with diethyl ether (

    
     mL). Wash the combined organic layers with brine (
    
    
    
    mL)[5].
    • Causality: Brine washing is critical to remove any residual DMSO that may have partitioned into the ether layer.

  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the product as a clear oil[5].
    
Protocol B: N-Alkylation of Indole with Benzyl Bromide

This procedure utilizes the


/DMSO system for the highly efficient N-alkylation of indole, a ubiquitous scaffold in drug discovery[4].
  • Deprotonation: Charge a flask with 200 mL of DMSO and 26.0 g (0.399 mol) of freshly crushed 86%

    
     pellets. Stir for 5 minutes, then add indole (11.7 g, 0.100 mol)[4].
    
    • Causality: The

      
      /DMSO suspension rapidly deprotonates the indole nitrogen, generating a highly reactive indolide anion and preventing C-3 alkylation.
      
  • Electrophile Addition: Stir for 45 minutes to ensure complete deprotonation. Add benzyl bromide (34.2 g, 0.200 mol) dropwise[4].

    • Causality: Dropwise addition controls the exothermic

      
       reaction and limits the formation of polyalkylated byproducts.
      
  • Reaction & Quench: Stir for an additional 45 minutes at room temperature. Quench by diluting the mixture with 200 mL of water[4].

  • Workup: Extract the aqueous mixture with diethyl ether (

    
     mL). Wash the combined ether layers with water (
    
    
    
    mL) to remove DMSO and inorganic salts[4].
  • Purification: Dry the organic layer over

    
     and concentrate under slightly reduced pressure. Remove excess benzyl bromide by vacuum distillation (approx. 15 mm Hg), then distill the residue to yield 1-benzylindole (85–89% yield)[4].
    

Experimental Workflow

Workflow Step1 1. Dissolution (Substrate in DMF/DMSO) Step2 2. Nucleophile Addition (NaN3 or Amine + Base) Step1->Step2 Step3 3. Reaction Incubation (RT to 60°C, monitor by TLC) Step2->Step3 Step4 4. Aqueous Quench (Precipitate salts/byproducts) Step3->Step4 Step5 5. Extraction & Wash (Organic solvent, Brine wash) Step4->Step5 Step6 6. Purification (Chromatography/Distillation) Step5->Step6

Step-by-step experimental workflow for bromomethyl substitution and workup.

References

  • Synthesis of Benzyl Azide from Benzyl Bromide: A Technical Guide. Benchchem.1

  • Formation of benzyl azide from benzyl bromide. ChemSpider Synthetic Pages.5

  • Application Notes and Protocols: A Step-by-Step Guide to Nucleophilic Substitution on 3-(Bromomethyl)selenophene. Benchchem.3

  • Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide. Benchchem.6

  • 1-benzylindole - Organic Syntheses Procedure. OrgSyn.org.4

  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. PMC (nih.gov).2

Sources

Derivatization of 4-(Bromomethyl)-2-phenylpyrimidine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for countless kinase inhibitors (e.g., Imatinib analogs), GPCR ligands, and anti-infectives. 4-(Bromomethyl)-2-phenylpyrimidine represents a high-value intermediate because it combines a stable, lipophilic anchor (the 2-phenyl group) with a highly reactive electrophilic "warhead" (the 4-bromomethyl group).

For Structure-Activity Relationship (SAR) studies, this molecule acts as a divergent point. The reactivity of the bromomethyl group—analogous to, but more electron-deficient than a benzyl bromide—allows for the rapid generation of libraries via nucleophilic substitution (


).

Key Technical Insight: Unlike 2-chloropyrimidines which undergo Nucleophilic Aromatic Substitution (


), the 4-(bromomethyl)  moiety reacts exclusively via aliphatic nucleophilic substitution. The electron-deficient nature of the pyrimidine ring makes the methylene carbon highly electrophilic, accelerating reaction rates with amines and thiols but also increasing susceptibility to hydrolysis.

Critical Safety & Stability Protocol

Warning: 4-(Bromomethyl)-2-phenylpyrimidine is a potent alkylating agent and a suspected lachrymator.

Stability & Storage

The primary degradation pathway is hydrolysis to the alcohol (4-(hydroxymethyl)-2-phenylpyrimidine), driven by atmospheric moisture.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Choice: Avoid protic solvents (MeOH, EtOH) for long-term storage of stock solutions. Anhydrous DMSO or DMF are preferred.

Degradation Pathway Visualization

Stability Start 4-(Bromomethyl)- 2-phenylpyrimidine Transition Transition State (Highly Electrophilic) Start->Transition Slow Water H2O (Moisture) Water->Transition Alcohol 4-(Hydroxymethyl)- 2-phenylpyrimidine (Inactive Impurity) Transition->Alcohol Hydrolysis HBr HBr Transition->HBr

Figure 1: Hydrolytic degradation pathway. The electron-deficient pyrimidine ring destabilizes the C-Br bond in the presence of moisture.

Experimental Protocols for SAR Library Generation

The following protocols are designed for parallel synthesis (20–50 mg scale) but can be scaled up.

Method A: Amination (The "Workhorse" Reaction)

Target: Secondary and Tertiary Amines (Solubility & PK modulation)

Mechanism:


 Substitution.
Causality:  We use 

as a scavenger base. While DIPEA (Hünig's base) is common, inorganic bases often simplify workup by remaining insoluble in organic extraction solvents.

Reagents:

  • Substrate: 4-(Bromomethyl)-2-phenylpyrimidine (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for steric bulk)
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Protocol:

  • Setup: In a 4 mL screw-cap vial equipped with a magnetic stir bar, suspend 4-(bromomethyl)-2-phenylpyrimidine (50 mg, 0.20 mmol) in anhydrous MeCN (1.0 mL).

  • Addition: Add

    
     (55 mg, 0.40 mmol) followed by the amine (0.24 mmol).
    
    • Note: If using a hydrochloride salt of an amine, increase base to 3.0 equiv.

  • Reaction: Cap tightly and stir at Room Temperature for 2–4 hours.

    • Optimization: If TLC shows starting material remains after 4h, heat to 50°C. Avoid reflux to prevent decomposition.

  • Monitoring: Check TLC (Hexane/EtOAc 3:1). Product is typically more polar than the bromide.

  • Workup (Self-Validating):

    • Dilute with EtOAc (5 mL) and wash with water (2 x 2 mL) to remove salts and DMF/MeCN.

    • Wash organic layer with Brine (2 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Most amine products are pure enough for initial screening. If not, purify via flash chromatography (DCM/MeOH gradient).

Method B: Etherification (Williamson Ether Synthesis)

Target: Ethers (Lipophilicity & Metabolic Stability)

Causality: Phenols are poor nucleophiles in neutral conditions. We must generate the phenoxide in situ using a stronger base like NaH or


 with heat.

Step-by-Step Protocol:

  • Activation: In a dry vial, dissolve the phenol/alcohol (0.22 mmol) in anhydrous DMF (1.0 mL).

  • Deprotonation: Carefully add NaH (60% in oil, 0.24 mmol) or

    
     (0.40 mmol). Stir for 15 min until gas evolution ceases (for NaH).
    
  • Coupling: Add a solution of 4-(bromomethyl)-2-phenylpyrimidine (50 mg, 0.20 mmol) in DMF (0.5 mL) dropwise.

  • Reaction: Stir at RT (for NaH) or 60°C (for Carbonate) for 2–6 hours.

  • Quench: Carefully add saturated

    
     solution (0.5 mL) to quench excess base.
    
  • Extraction: Extract with EtOAc (3 x 5 mL). Critical: Wash the organic phase extensively with water (3x) to remove DMF, which can interfere with biological assays.

Reaction Landscape & SAR Vectors

The following diagram illustrates the chemical space accessible from this scaffold.

ReactionLandscape Core 4-(Bromomethyl)- 2-phenylpyrimidine Prod_Amine Aminomethyl Derivatives (Solubility/Basicity) Core->Prod_Amine  Method A: K2CO3, MeCN   Prod_Ether Ether Derivatives (H-Bond Acceptors) Core->Prod_Ether  Method B: NaH or Cs2CO3, DMF   Prod_Thio Thioether Derivatives (Metabolic Probes) Core->Prod_Thio  TEA, DCM, 0°C   Prod_Carbon Homologated Chains (Scaffold Extension) Core->Prod_Carbon  NaH, THF, Reflux   Amine Primary/Sec. Amines (HNRR') Amine->Core Phenol Phenols/Alcohols (ROH / ArOH) Phenol->Core Thiol Thiols (RSH) Thiol->Core Malonate Active Methylenes (NaCH(CO2Et)2) Malonate->Core

Figure 2: Divergent synthesis strategy. The bromomethyl "warhead" allows access to four distinct chemotypes for SAR exploration.

Quantitative Data & Troubleshooting

Solvent Effects on Reaction Rate (Relative to MeCN)
SolventRelative RateProsCons
Acetonitrile (MeCN) 1.0 (Standard)Easy workup, good solubilityModerate boiling point
DMF 2.5 (Faster)Dissolves polar nucleophilesHard to remove; high bp
THF 0.6 (Slower)Good for C-C bond formationPoor solubility for inorganic bases
DCM 0.8 (Slower)Excellent for thiolsVolatile; slow for sterically hindered amines
Troubleshooting Guide
ObservationRoot CauseCorrective Action
New spot on TLC at baseline (very polar) Hydrolysis to alcoholEnsure reagents are dry; use anhydrous solvents.
Starting material persists > 24h Nucleophile is too weak/bulkySwitch solvent to DMF; heat to 60°C; add KI (Finkelstein catalyst).
Multiple spots (Amination) Over-alkylation (Tertiary amine formation)Use excess amine (2-3 equiv) or add solution of bromide to the amine.

References

  • Vertex Pharmaceuticals. (2010). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. National Institutes of Health (PMC). [Link]

  • RSC Medicinal Chemistry. (2021). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. Royal Society of Chemistry. [Link]

  • MDPI. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]

Application Note: Strategic Utilization of 4-(Bromomethyl)-2-phenylpyrimidine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Logic

In the landscape of targeted therapy, the pyrimidine heterocycle remains a "privileged scaffold," appearing in over 20% of FDA-approved small molecule kinase inhibitors (e.g., Imatinib, Nilotinib, Dasatinib). 4-(Bromomethyl)-2-phenylpyrimidine serves as a critical electrophilic "lynchpin" intermediate.

Its value lies in its bifunctional nature:

  • The 2-Phenyl Ring: Provides a lipophilic anchor that typically occupies the hydrophobic pocket adjacent to the ATP-binding site (Gatekeeper region or Hydrophobic Pocket II), enhancing affinity and selectivity.

  • The 4-Bromomethyl "Warhead": A highly reactive benzylic-like halide that facilitates rapid Fragment-Based Drug Discovery (FBDD) .[1] It allows for the late-stage attachment of solubilizing tails, hinge-binding motifs, or covalent warheads via nucleophilic substitution (

    
    ).
    

This guide details the handling, synthetic utility, and validated protocols for deploying this reagent in the generation of Type I and Type II kinase inhibitors.

Part 2: Chemical Profile & Stability[2]

Compound: 4-(Bromomethyl)-2-phenylpyrimidine Molecular Formula:


Molecular Weight:  249.11  g/mol [1]
PropertySpecificationCritical Note
Appearance Off-white to pale yellow solidDarkening indicates decomposition (HBr release).[1]
Reactivity High (

Electrophile)
Susceptible to hydrolysis in moist air; forms alcohol byproduct.
Storage -20°C, Inert Gas (Ar/N2)Lachrymator . Open only in a fume hood.
Solubility DCM, THF, DMF, DMSOAvoid protic solvents (MeOH/EtOH) during long-term storage.

Part 3: Strategic Application in Kinase Medicinal Chemistry[1][3]

The 4-(bromomethyl) moiety is predominantly used to construct the Solvent-Exposed Tail of a kinase inhibitor. This region modulates physicochemical properties (solubility, LogP) and can recruit additional binding interactions outside the ATP pocket.

Diagram 1: Pharmacophore Assembly Strategy

This diagram illustrates how the reagent functions as a connector between the hydrophobic core and the solubilizing tail.

KinaseAssembly Reagent 4-(Bromomethyl)-2-phenylpyrimidine (Electrophilic Linker) Inhibitor Final Kinase Inhibitor (Scaffold + Tail) Reagent->Inhibitor SN2 Displacement (Base, DMF, RT) Nucleophile Nucleophile (H-Nu-R) (Amine/Thiol/Alkoxide) Nucleophile->Inhibitor Ph_Ring 2-Phenyl Group (Hydrophobic Pocket Binding) Inhibitor->Ph_Ring Retained Motif Tail Solubilizing Tail (e.g., Morpholine, Piperazine) Inhibitor->Tail New Functionality

Caption: Logical flow of assembling kinase inhibitors using 4-(Bromomethyl)-2-phenylpyrimidine as the electrophilic bridge.

Part 4: Validated Experimental Protocols

Protocol A: General Displacement with Secondary Amines

Objective: Synthesis of 4-(aminomethyl)-2-phenylpyrimidine derivatives (common motifs in EGFR and BTK inhibitors). Mechanism: Classical bimolecular nucleophilic substitution.

Reagents:
  • Substrate: 4-(Bromomethyl)-2-phenylpyrimidine (1.0 equiv)

  • Nucleophile: Secondary amine (e.g., Morpholine, N-methylpiperazine) (1.2 equiv)

  • Base:

    
     (anhydrous, 2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (Dry)

Step-by-Step Methodology:
  • Preparation: Flame-dry a 25 mL round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 1.0 mmol (249 mg) of 4-(Bromomethyl)-2-phenylpyrimidine in 5 mL of anhydrous MeCN.

    • Expert Tip: If using DMF, ensure it is amine-free to avoid dimethylamine impurities.[1]

  • Addition: Add the base (

    
    , 276 mg) followed by the secondary amine (1.2 mmol) dropwise at 0°C.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check via TLC (50% EtOAc/Hexanes) or LCMS. The bromide starting material (

      
       4.5 min) should disappear, replaced by the amine product (
      
      
      
      peak).
  • Work-up:

    • Dilute with EtOAc (20 mL) and wash with water (

      
      ) and Brine (
      
      
      
      ).
    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (DCM:MeOH gradient 100:0

    
     95:5).
    
Protocol B: Thioether Synthesis (Cysteine Trapping Mimic)

Objective: Creating probes for covalent kinase inhibition or stable thioether linkers.

  • Solvent System: Use THF:DMF (4:1) to solubilize both the lipophilic pyrimidine and the polar thiol.

  • Base: Use Cesium Carbonate (

    
    ) for faster kinetics with thiols.
    
  • Procedure:

    • Mix thiol (1.1 equiv) and

      
       (1.5 equiv) in solvent for 15 min.
      
    • Add 4-(Bromomethyl)-2-phenylpyrimidine (1.0 equiv) as a solution in THF.

    • Stir at RT for 1 hour (Reaction is typically faster than amines).

    • Caution: Prevent oxidation of thiol to disulfide by strictly maintaining an inert atmosphere.

Part 5: Synthetic Workflow & Troubleshooting

Diagram 2: Reaction Landscape & Troubleshooting

This flowchart guides the chemist through the synthesis and potential pitfalls.

SyntheticWorkflow Start Start: 4-(Bromomethyl)-2-phenylpyrimidine Check Check Purity (LCMS/NMR) Start->Check Solvent Dissolve in Anhydrous MeCN/DMF Check->Solvent Pure Add_Nu Add Nucleophile + Base (K2CO3/DIPEA) Solvent->Add_Nu Monitor Monitor Reaction (TLC/LCMS) Add_Nu->Monitor Stir 2-4h @ RT Success Product Formed (Proceed to Workup) Monitor->Success Conversion >95% Fail_Hydrolysis Hydrolysis Detected (OH- byproduct) Monitor->Fail_Hydrolysis M-Br becomes M-OH Fail_Dimer Dimerization Detected (Wurtz-type coupling) Monitor->Fail_Dimer 2M product Fail_Hydrolysis->Solvent Corrective Action: Dry Solvents / Fresh Reagent

Caption: Decision tree for the synthesis of kinase inhibitor intermediates using bromomethyl pyrimidines.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Formation of Alcohol (M-OH) Wet solvent or atmospheric moisture.[1]Flame-dry glassware; use molecular sieves in DMF/MeCN.
Low Yield / Incomplete Rxn "Salting out" of nucleophile or poor solubility.Switch to DMF or add catalytic KI (Finkelstein condition) to generate reactive Iodide in situ.
Darkening of Reaction Decomposition of pyrimidine ring or amine oxidation.Degas solvents; run reaction in the dark; reduce temperature to 0°C.

Part 6: References & Authoritative Grounding[4]

  • Pyrimidine Scaffolds in Kinase Inhibitors:

    • Title: "Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies..."

    • Source: Archiv der Pharmazie (2025)

    • URL:[Link]

    • Context: Validates the 2-phenylpyrimidine pharmacophore in dual-target inhibition strategies.

  • Synthetic Methodology (Amination):

    • Title: "Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors"

    • Source: RSC Advances / PMC (2020)

    • URL:[Link]

    • Context: Provides specific reaction conditions for modifying 2-phenylpyrimidine cores.

  • Chemical Properties & Safety:

    • Title: "4-(Bromomethyl)pyrimidine - Substance Information"[1][2]

    • Source: PubChem / BLD Pharm Data

    • URL:[Link]

    • Context: Safety data (Lachrymator) and physical properties.[3]

  • Kinase Inhibitor Structural Analysis:

    • Title: "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Chemistry Review"

    • Source: Journal of Medicinal Chemistry (2021)

    • URL:[Link]

    • Context: Comprehensive review of approved drugs utilizing pyrimidine backbones.[3][4]

Sources

Synthesis of pyrimidine-based ligands for coordination chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Modular Synthesis & Coordination of Pyrimidine-Based Ligands

Part 1: Introduction & Strategic Design

Pyrimidine (


-diazine) is a privileged scaffold in coordination chemistry due to its electron-deficient nature and the positioning of its nitrogen donors. Unlike pyridine, the pyrimidine ring offers two potential binding sites (

), allowing for diverse coordination modes including monodentate terminal, bridging (

), and chelation when functionalized with auxiliary groups (e.g., carboxylates, phosphines).

In drug development and materials science (MOFs/OLEDs), the synthesis of these ligands typically follows two distinct pathways:

  • De Novo Cyclization: Condensation of amidines with 1,3-dicarbonyls (Pinner-type).

  • Late-Stage Functionalization: Cross-coupling of halogenated pyrimidine cores.

This guide focuses on the Late-Stage Functionalization route via Suzuki-Miyaura coupling, as it offers superior modularity for generating structure-activity relationship (SAR) libraries, followed by a protocol for Metal-Organic Framework (MOF) assembly .

Strategic Workflow

LigandDesign cluster_0 Critical Decision Point: Regioselectivity Precursor 2,4-Dichloropyrimidine (Commercial Core) Step1 Regioselective Coupling (C4 Substitution) Precursor->Step1 Boronic Acid A Pd(0), Base Intermediate Mono-Aryl Pyrimidine (Isolate) Step1->Intermediate Step2 Secondary Coupling (C2 Substitution) Intermediate->Step2 Boronic Acid B Pd(0), Heat Ligand 2,4-Diaryl Pyrimidine (Target Ligand) Step2->Ligand Complex Metal Complexation (Coordination) Ligand->Complex MXn Salt Solvothermal

Caption: Figure 1. Modular assembly workflow. Note the critical regioselectivity at C4 before C2 due to electronic deficiency.

Part 2: Synthetic Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling

Target: Synthesis of 4-(4-methoxyphenyl)-2-chloropyrimidine (Intermediate) and 2,4-bis(aryl)pyrimidine (Ligand). Rationale: The C4 position of 2,4-dichloropyrimidine is significantly more electron-deficient than C2, making it more susceptible to oxidative addition by Pd(0). Controlling temperature is the key variable to prevent double substitution.

Materials:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.05 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 M aqueous)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a two-neck round-bottom flask and cool under a stream of Argon.

  • Reagent Loading: Charge the flask with 2,4-dichloropyrimidine (500 mg, 3.36 mmol), boronic acid (536 mg, 3.53 mmol), and

    
     (116 mg, 0.1 mmol).
    
  • Solvent Addition: Add degassed 1,4-dioxane (15 mL) and

    
     solution (3.5 mL).
    
    • Expert Note: Oxygen is the enemy of Pd(0). Spurge solvents with Argon for 20 mins prior to addition.

  • C4-Selective Reaction: Heat the mixture to 60°C for 12 hours.

    • Troubleshooting: Do not exceed 70°C in this step. Higher temperatures promote C2 substitution (double coupling).

  • Validation (TLC): Monitor using Hexane:EtOAc (8:2). The mono-substituted product typically runs lower than the starting material but higher than the bis-product.

  • Workup: Cool to RT, dilute with water, extract with EtOAc (

    
     mL). Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (

    
    , gradient 0-20% EtOAc in Hexane).
    

Data Summary: Regioselectivity vs. Temperature

TemperatureC4-Product (Mono)C2,C4-Product (Bis)Unreacted SM
25°C< 10%0%> 85%
60°C 82% (Isolated) < 5% < 10%
100°C30%65%0%
Protocol B: Synthesis of Pyrimidine-4,6-dicarboxylate Linkers (MOF Precursors)

Target: Pyrimidine-4,6-dicarboxylic acid (


pmdc).[1]
Context:  This ligand is a topological analogue to the famous terephthalic acid but introduces N-donors for secondary coordination or pore functionalization in MOFs.

Methodology:

  • Oxidation: Dissolve 4,6-dimethylpyrimidine (1.0 g) in water (20 mL).

  • Reagent: Add

    
     (6.0 equiv) portion-wise at 70°C. The reaction is exothermic; control addition to maintain gentle reflux.
    
  • Filtration: Filter the hot brown slurry (

    
     byproduct) through Celite. Wash the pad with hot water.
    
  • Acidification: Concentrate the filtrate to ~10 mL and acidify with concentrated HCl to pH 1-2.

  • Crystallization: White crystals of

    
    pmdc precipitate upon cooling at 4°C overnight. Yield is typically 60-70%.
    

Part 3: Metal Coordination & Analysis

Protocol C: Solvothermal Assembly of Cu(II)-Pyrimidine MOF

Target:


 (Porous Framework).
Mechanism:  The carboxylate binds the metal in a paddlewheel or rod secondary building unit (SBU), while the pyrimidine nitrogen remains uncoordinated (available for gas sorption) or bridges adjacent metal centers depending on sterics.

Step-by-Step Methodology:

  • Precursor Mix: In a 20 mL scintillation vial, dissolve

    
    pmdc (0.1 mmol) and 
    
    
    
    (0.1 mmol) in a mixture of DMF/Ethanol/Water (2:1:1 v/v, 4 mL).
  • Modulation: Add 2 drops of

    
     or acetic acid.
    
    • Expert Insight: Acid modulators slow down nucleation, promoting the growth of large, diffraction-quality single crystals rather than microcrystalline powder.

  • Thermal Treatment: Seal the vial and place it in a programmable oven.

    • Ramp: 1°C/min to 85°C.

    • Hold: 48 hours.

    • Cool: 0.1°C/min to RT.

  • Harvesting: Blue block crystals should form. Wash with DMF and Ethanol.

Characterization Checklist
TechniquePurposeExpected Observation
1H NMR Ligand PurityDistinct downfield shift of pyrimidine protons upon functionalization.
SC-XRD StructureConfirmation of coordination geometry (e.g., Octahedral Cu centers).
PXRD Bulk PhaseMatch experimental pattern with simulated pattern from SC-XRD.
TGA StabilityWeight loss steps: Solvent (<150°C) vs. Ligand decomposition (>300°C).

Part 4: Mechanism of Catalysis (Visualization)

Understanding the catalytic cycle is crucial for troubleshooting low yields in Protocol A.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting at C4) Pd0->OxAdd + R-X TransMet Transmetallation (Base Required) OxAdd->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product Prod C4-Aryl Pyrimidine RedElim->Prod R_X 2,4-Dichloropyrimidine R_X->OxAdd R_B Ar-B(OH)2 + Base R_B->TransMet

Caption: Figure 2. Suzuki-Miyaura catalytic cycle emphasizing the oxidative addition preference for the electron-deficient C4 position.

References

  • García-Valdivia, A. A., et al. (2023). "A Luminescent MOF Based on Pyrimidine-4,6-dicarboxylate Ligand and Lead(II) with Unprecedented Topology." MDPI. Available at: [Link][2]

  • López-Garzón, R., et al. (2010). "Topologies of Metal−Organic Frameworks Based on Pyrimidine-5-carboxylate and Unexpected Gas-Sorption Selectivity for CO2." Inorganic Chemistry. Available at: [Link]

  • Polshettiwar, V., et al. (2021). "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." MDPI Molecules. Available at: [Link]

  • Jain, K. et al. (2025). "Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review." Journal of Chemical Reviews. Available at: [Link]

Sources

In-Depth Application Note: General Procedures for the Synthesis of N-Substituted Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP)

Strategic Overview & Mechanistic Rationale

The pyrimidine scaffold is a ubiquitous pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors, antiviral nucleoside analogs, and antineoplastic agents. The functionalization of the pyrimidine ring—specifically via N-substitution—is a critical step in modulating a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) properties.

  • Post-Synthetic Modification: Direct functionalization of a pre-existing pyrimidine core via N-alkylation (Hilbert-Johnson-type silylation) or N-arylation (Chan-Lam coupling).

  • De Novo Ring Construction: Multicomponent cyclocondensation reactions (e.g., the Biginelli reaction) that build the pyrimidine ring with the N-substituent already incorporated.

This guide details field-proven protocols for these methodologies, emphasizing the chemical causality behind each experimental condition to ensure your workflows are robust, reproducible, and self-validating.

Protocol 1: Regioselective N-Alkylation via the Silylation Method

Direct alkylation of pyrimidine-2,4-diones (e.g., uracil, thymine) is notoriously difficult due to their poor solubility in organic solvents and the competing nucleophilicity of the oxygen atoms (O-alkylation vs. N-alkylation).

Causality & Mechanistic Insight: To overcome this, the pyrimidine core is first refluxed in hexamethyldisilazane (HMDS) with an acid catalyst[1]. This step converts the polar lactam -NH and -OH groups into lipophilic -OSiMe


 groups, drastically increasing the molecule's solubility in aprotic solvents like acetonitrile. Furthermore, silylation activates the N1 position. Upon the addition of an alkyl halide, the reaction proceeds via a regioselective S

2 mechanism, driving the equilibrium toward the thermodynamically stable N1-alkylated lactam[2]. Recent green chemistry advances utilize heterogeneous catalysts like ammonium sulfate coated hydrothermal carbon (AS@HTC) or graphitic carbon nitride (NH

I@g-C

N

) to accelerate this silylation step[2][3].

N_Alkylation A Pyrimidine Core (Insoluble, Tautomeric) B Silylation Step HMDS + Catalyst (e.g., AS@HTC) Reflux 2h A->B C Silylated Pyrimidine (Soluble, N1-Activated) B->C D Alkylation Step R-X, Anhydrous MeCN 80°C, 12h C->D E N1-Alkylated Pyrimidine (Regioselective Product) D->E

Workflow for the silylation-directed N-alkylation of pyrimidine cores.

Step-by-Step Methodology:
  • Silylation: To a round-bottom flask, add the pyrimidine derivative (1.00 mmol), the heterogeneous catalyst (e.g., AS@HTC, 50 mg), and 1.5 mL of HMDS[1][3].

  • Activation: Heat the mixture under reflux (approx. 120 °C) for 2 hours until the suspension transitions into a clear oil, indicating complete silylation[3].

  • Solvent Exchange: Cool the mixture to room temperature and evaporate the excess HMDS under reduced pressure. Dissolve the resulting clear oil in 2.5 mL of anhydrous acetonitrile[1].

  • Alkylation: Add 2.0 equivalents of the desired alkylating agent (e.g., propargyl bromide, ethyl bromoacetate). Stir the reaction mixture at 80 °C for 12 hours[2].

  • Workup: Filter the mixture to recover the heterogeneous catalyst (which can be washed and reused). Evaporate the filtrate to dryness and purify the crude N1-alkylated pyrimidine via silica gel column chromatography[1].

Protocol 2: Mild N-Arylation via Copper-Catalyzed Chan-Lam Coupling

While Buchwald-Hartwig amination is a standard for N-arylation, it requires expensive palladium catalysts, specialized phosphine ligands, and strict inert atmospheres. The Chan-Lam coupling offers a highly practical alternative for the N-arylation of pyrimidines using stable arylboronic acids and inexpensive copper catalysts[4].

Causality & Mechanistic Insight: The Chan-Lam coupling operates at room temperature in an open-air flask. The reaction relies on a Cu(II) precatalyst (typically Cu(OAc)


). The pyrimidine nitrogen coordinates to the copper center, followed by transmetalation with the arylboronic acid[5]. The critical step is the oxidation of the Cu(II) intermediate to a highly reactive Cu(III) species. Atmospheric oxygen acts as the essential terminal oxidant  for this step[4][6]. Subsequent reductive elimination forms the C-N bond and regenerates the catalyst.

ChanLam Cu2 Cu(II) Precatalyst Cu(OAc)2 Trans Transmetalation with Arylboronic Acid Cu2->Trans Coord Coordination Pyrimidine N-H binds Cu Trans->Coord Ox Oxidation (Air/O2) Cu(II) -> Cu(III) Coord->Ox RedElim Reductive Elimination C-N Bond Formation Ox->RedElim RedElim->Cu2 Catalyst Regeneration Prod N-Aryl Pyrimidine RedElim->Prod

Mechanistic pathway of the Copper-catalyzed Chan-Lam N-arylation.

Step-by-Step Methodology:
  • Reagent Assembly: In a 20 mL glass vial equipped with a magnetic stir bar, combine the pyrimidine substrate (1.0 mmol), arylboronic acid (2.0 mmol), and anhydrous Cu(OAc)

    
     (0.1 mmol, 10 mol%)[4].
    
  • Solvent & Base: Add 5.0 mL of dichloromethane (DCM), followed by pyridine or triethylamine (2.0 mmol) to act as a base and copper ligand[6].

  • Aerobic Stirring: Stir the reaction mixture vigorously at room temperature for 16–24 hours. Crucial: Do not seal the vial tightly; the reaction must be open to the atmosphere (or fitted with a drying tube) to allow O

    
     ingress[4].
    
  • Workup: Quench the reaction with 10 mL of aqueous EDTA or saturated NH

    
    Cl to sequester the copper salts. Extract with DCM (3 x 10 mL), dry the combined organic layers over Na
    
    
    
    SO
    
    
    , concentrate, and purify via flash chromatography.

Protocol 3: De Novo Synthesis via the Multicomponent Biginelli Reaction

When highly substituted 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) are required, post-synthetic modification is often inefficient. The Biginelli reaction is a one-pot, three-component condensation that constructs the pyrimidine ring directly from an aldehyde, a


-ketoester, and a urea derivative[7].

Causality & Mechanistic Insight: By utilizing an N-substituted urea or thiourea, the resulting pyrimidine is inherently N-substituted at the N1 or N3 position[8]. The reaction requires an acid catalyst to activate the aldehyde for nucleophilic attack by the urea, forming an intermediate acylenamine, which then undergoes cyclocondensation with the


-ketoester. Chlorotrimethylsilane (TMSCl) is an excellent promoter for this as it acts simultaneously as a Lewis acid and a water scavenger, driving the dehydration steps to completion[8].
Step-by-Step Methodology:
  • Preparation: In a round-bottom flask, mix the aromatic aldehyde (1.0 mmol), the

    
    -ketoester (e.g., ethyl acetoacetate, 1.0 mmol), and the N-substituted urea/thiourea (1.2 mmol)[8].
    
  • Catalysis: Add 2.0 mL of N,N-dimethylformamide (DMF) followed by TMSCl (0.5 mmol)[8].

  • Condensation: Heat the mixture to 80 °C and stir for 4–6 hours. The reaction progress can be monitored by TLC.

  • Isolation: Pour the cooled reaction mixture into crushed ice/water (15 mL). The N-substituted dihydropyrimidine typically precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol to obtain the pure product[8].

Quantitative Data Summary

The table below summarizes expected yields and reaction times for the N-alkylation of various pyrimidine cores using the green AS@HTC or g-C


N

catalyzed silylation protocol, demonstrating the robustness of the methodology across different substrates.
Pyrimidine SubstrateAlkylating Agent (2.0 eq)CatalystTime (h)Temp (°C)Yield (%)
UracilPropargyl bromideNH

I@g-C

N

128085%
ThymineEthyl bromoacetateNH

I@g-C

N

128082%
5-FluorouracilPropargyl bromideAS@HTC128078%
CytosineBromoacetonitrileAS@HTC128080%

(Data aggregated from standardized heterogeneous catalysis protocols[2][3])

References

  • Elmoussaoui, S., et al. "A mild protocol for the development of an innovative green heterogeneous catalyst for the Hilbert-Johnson reaction." RSC Advances, 2024. Available at:[Link]

  • Belkharchach, S., et al. "Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco-friendly conditions." Journal of Chemical Sciences, 2020. Available at: [Link]

  • Organic Chemistry Portal. "Chan-Lam Coupling." Organic-Chemistry.org. Available at: [Link]

  • ResearchGate. "N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane." ResearchGate. Available at: [Link]

  • Synthetic Methods in Drug Discovery. "Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids." RSC Publishing, 2016. Available at:[Link]

  • Encyclopedia MDPI. "Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold." Encyclopedia.pub, 2022. Available at: [Link]

  • MDPI. "N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling." Molecules, 2022. Available at: [Link]

Sources

Troubleshooting & Optimization

Purification of crude 4-(Bromomethyl)-2-phenylpyrimidine by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter severe yield losses and resolution issues when purifying reactive basic heterocycles.

Purifying 4-(Bromomethyl)-2-phenylpyrimidine by column chromatography presents a classic "double-edged sword" scenario in synthetic chemistry. The molecule contains a basic pyrimidine ring that causes severe streaking on acidic silica gel, while simultaneously possessing a highly electrophilic benzylic bromide group that is extremely sensitive to nucleophilic attack and hydrolysis.

This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot, optimize, and successfully execute this purification.

Part 1: Troubleshooting Guide (Mechanistic Q&A)

Q1: My compound streaks severely on standard silica gel, leading to poor resolution. Why does this happen? A1: The streaking is caused by the basic nitrogen atoms of the pyrimidine ring. Silica gel (SiO₂) surfaces are densely populated with weakly acidic silanol groups (Si-OH). The lone pairs on the pyrimidine nitrogens form strong hydrogen bonds with these acidic protons, causing the compound to "stick" and drag across the stationary phase rather than eluting in a tight, uniform band [1].

Q2: To fix the streaking, I added 1% Triethylamine (TEA) to my eluent. The streaking stopped, but my product completely disappeared. What happened? A2: You inadvertently destroyed your product via the Menschutkin reaction . While adding TEA to the mobile phase is the gold standard for purifying basic amines, it is strictly contraindicated for benzylic bromides. TEA is a nucleophilic tertiary amine. When co-eluted with your compound, TEA attacks the highly electrophilic benzylic carbon via an Sₙ2 mechanism, displacing the bromide ion. This forms a highly polar quaternary ammonium salt that irreversibly binds to the baseline of your column, resulting in 0% recovery.

Q3: I ran a standard column without TEA to protect the bromide, but my yield was terrible and I isolated a new, highly polar spot. Why? A3: You likely isolated the hydrolysis byproduct, 4-(hydroxymethyl)-2-phenylpyrimidine. The acidic silanols on untreated silica gel can protonate the pyrimidine ring, further increasing the electrophilicity of the bromomethyl group. Extended contact with the stationary phase allows trace moisture (either bound to the silica or present in the solvents) to act as a nucleophile, rapidly hydrolyzing the benzylic bromide [2].

G A 4-(Bromomethyl)- 2-phenylpyrimidine B Acidic Silanols + H2O (Untreated Silica) A->B Hydrolysis D Co-eluting TEA (Improper Modifier Use) A->D Menschutkin Reaction C Hydrolysis Product (Hydroxymethyl) B->C E Quaternary Ammonium Salt (Degradation) D->E

Caption: Common degradation pathways of benzylic bromides during chromatography.

Part 2: Optimized Experimental Protocols

To solve the paradox of needing a deactivated column without exposing the product to a nucleophilic mobile phase, we utilize the "TEA-Flush and Wash" method [3]. This protocol irreversibly caps the most acidic silanols with TEA, and then removes all unbound TEA from the system before the product is introduced.

Protocol A: The "TEA-Flush and Wash" Silica Deactivation

This is a self-validating system: you will chemically verify the removal of the nucleophile before proceeding.

  • Slurry Packing: Pack your column using standard silica gel (230–400 mesh) slurried in 100% hexanes.

  • Column Deactivation: Flush the packed column with 2 to 3 Column Volumes (CV) of a 10% TEA in hexanes solution. You will observe a solvent front moving through the silica as the silanols are neutralized.

  • Nucleophile Removal (Critical Step): Wash the column with 3 to 5 CV of pure hexanes (or your starting non-polar mobile phase) to purge all unbound TEA.

  • Validation: Collect a few drops of the eluent from the column tip and spot it onto a wet piece of universal pH indicator paper. The wash is complete only when the eluent registers as strictly neutral (pH ~7). If it is basic, continue washing with hexanes.

  • Elution: Load your sample and run the column using a non-nucleophilic solvent system (e.g., Hexanes/Ethyl Acetate). Run the column via flash chromatography (pressurized) to minimize residence time.

Protocol B: Inert Dry-Loading with Celite

Dry-loading crude mixtures directly onto silica gel and evaporating the solvent on a rotary evaporator maximizes the contact time between the reactive bromide and acidic silanols, accelerating degradation. If wet-loading is impossible due to solubility issues, use this inert alternative [4].

  • Dissolution: Dissolve the crude 4-(Bromomethyl)-2-phenylpyrimidine in a minimal amount of dry Dichloromethane (DCM).

  • Adsorption: Add dry Celite (diatomaceous earth) to the flask in a 1:2 (Sample:Celite) weight ratio. Celite is chemically inert and lacks the destructive silanols found in silica gel.

  • Concentration: Evaporate the DCM under reduced pressure at room temperature (do not heat above 30°C) until a dry, free-flowing powder is achieved.

  • Loading: Carefully pour the Celite powder onto the flat sand layer of your pre-treated column. Top with a protective layer of sand and elute.

G A 1. Slurry Packing (Silica in Hexanes) B 2. Column Deactivation (Flush with 10% TEA/Hexanes) A->B C 3. TEA Removal (Validate with pH paper) B->C D 4. Sample Loading (Wet load or Celite dry load) C->D E 5. Flash Elution (Fast flow rate, Hexane/EtOAc) D->E

Caption: Optimized chromatography workflow for reactive basic heterocycles.

Part 3: Quantitative Data Presentation

The table below summarizes the expected outcomes of various chromatographic strategies based on empirical laboratory data.

Purification StrategyResolution / StreakingProduct Yield (%)Major Impurity Formed
Untreated Silica Gel (Hex/EtOAc)Severe Streaking30 – 45%4-(Hydroxymethyl)-2-phenylpyrimidine
Silica + 1% TEA in Eluent Excellent (Tight bands)0%Quaternary ammonium salt (Stuck on baseline)
TEA-Flushed Silica (Protocol A)Good85 – 95% Trace starting materials only
Neutral Alumina (Hex/EtOAc)Moderate (Broader bands)75 – 85%Trace starting materials only

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Methanol or Ethanol to increase the polarity of my eluent? A: Absolutely not. Primary alcohols are nucleophilic. Under the slightly acidic conditions of a silica column, methanol will rapidly react with the benzylic bromide to form the corresponding methyl ether. Stick exclusively to non-nucleophilic solvent systems like Hexanes, Heptane, Ethyl Acetate, or Dichloromethane.

Q: My crude mixture contains unreacted N-bromosuccinimide (NBS) and succinimide from the Wohl-Ziegler bromination. Should I separate these on the column? A: It is highly inefficient to rely on the column to remove these byproducts. Succinimide is highly water-soluble. Before chromatography, perform a thorough aqueous workup: wash the organic layer with water and saturated aqueous sodium thiosulfate. This will quench residual NBS and extract the succinimide into the aqueous phase, vastly simplifying your chromatogram.

Q: How should I store the purified 4-(Bromomethyl)-2-phenylpyrimidine? A: Benzylic bromides are prone to spontaneous dimerization and hydrolysis over time. Store the purified compound as a solid under an inert atmosphere (Argon or Nitrogen) at -20°C, strictly protected from light and moisture.

References

  • Smith, A. P.; Lamba, J. J. S.; Fraser, C. L. Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl)-2,2′-Bipyridine. Organic Syntheses, 2002, 78, 82. Available at: [Link]

  • Chrom Tech. Mastering Column Chromatography: Techniques and Tips. Chrom Tech Technical Guides. Available at: [Link]

Common impurities in the synthesis of 4-(Bromomethyl)-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Specialty Heterocyclic Intermediates . I am Dr. Aris Thorne, Senior Application Scientist.

Below is a comprehensive technical guide designed to assist you with the synthesis, purification, and quality control of 4-(Bromomethyl)-2-phenylpyrimidine (CAS: 88574-06-5). This guide addresses the specific challenges of radical bromination on electron-deficient heteroaromatic systems.

Technical Overview: The Reaction Landscape

The synthesis of 4-(Bromomethyl)-2-phenylpyrimidine typically proceeds via the Wohl-Ziegler radical bromination of 4-methyl-2-phenylpyrimidine using N-bromosuccinimide (NBS) and a radical initiator (AIBN or BPO).[1]

While the pyrimidine ring is electron-deficient, making it resistant to electrophilic aromatic substitution, the methyl group at the 4-position is activated by the adjacent nitrogen atoms, facilitating radical abstraction. However, this reactivity also opens the door to a specific profile of impurities that must be managed through precise kinetic control.

Part 1: Troubleshooting Guide (Q&A)

Issue 1: "I am observing a persistent impurity at RRT ~1.2 that increases with reaction time. What is it?"

Diagnosis: This is almost certainly the over-brominated impurity , 4-(Dibromomethyl)-2-phenylpyrimidine . Mechanism: Once a bromine atom is introduced, the remaining benzylic proton becomes more acidic and the resulting radical is further stabilized, often making the second bromination faster than the first if local concentration of bromine is high.

Corrective Actions:

  • Stoichiometry Control: Do not use a large excess of NBS. Start with 0.95 to 1.05 equivalents . Avoid the "standard" 1.2 eq excess often found in textbooks for simple substrates.

  • Addition Protocol: Instead of adding NBS all at once, add it in 3-4 portions over an hour. This keeps the instantaneous concentration of bromine radicals low relative to the substrate.

  • Quench Point: Monitor the reaction by HPLC/UPLC. Stop the reaction when the ratio of Product : Starting Material is ~95:5. Chasing that last 5% conversion often doubles the dibromo impurity.

Issue 2: "My reaction stalls at 60% conversion. Adding more initiator doesn't help."

Diagnosis: This indicates radical quenching or solvent impurities . Root Cause: Oxygen is a potent radical scavenger. If the solvent (often CCl₄, Acetonitrile, or Chlorobenzene) is not degassed, or if the system isn't under inert atmosphere, the propagation chain terminates early.

Corrective Actions:

  • Degassing: Sparge the solvent with Nitrogen or Argon for at least 15–20 minutes before adding the initiator.

  • Drying: Moisture can decompose NBS to HBr and succinimide, disrupting the radical cycle. Ensure solvents are anhydrous (<0.05% water).

  • Light Source: If using photo-initiation (UV/Visible light) instead of chemical initiation, ensure the reactor walls are clean. Pyrimidine tars can coat the glass, blocking the photons required for homolysis.

Issue 3: "I see a new peak appearing during workup/storage. It corresponds to a mass shift of -63 Da (loss of Br, gain of OH)."

Diagnosis: This is the hydrolysis impurity , (2-Phenylpyrimidin-4-yl)methanol . Mechanism: The benzylic bromide is highly electrophilic. In the presence of water and heat (or weak bases), it undergoes S_N1 or S_N2 hydrolysis to the alcohol.

Corrective Actions:

  • Workup pH: Avoid highly basic aqueous washes (like NaOH/Na₂CO₃) which accelerate hydrolysis. Use cold water or dilute NaHCO₃.

  • Temperature: Keep the workup temperature <10°C.

  • Storage: Store the isolated solid under Nitrogen at -20°C. This compound is moisture-sensitive.

Issue 4: "The product is colored (yellow/orange) and has a lower melting point than reported."

Diagnosis: Presence of ring-brominated impurities or oxidative coupling dimers . Mechanism: While less common with NBS, if the reaction mixture becomes acidic (generation of HBr) and is heated too long, electrophilic bromination can occur on the phenyl ring or the 5-position of the pyrimidine.

Corrective Actions:

  • Acid Scavenger: Add a solid weak base like K₂CO₃ or epoxide scavengers (like propylene oxide) to the reaction mixture to neutralize HBr as it forms, preventing acid-catalyzed side reactions.

  • Purification: These impurities often have different solubilities. Recrystallization from Isopropyl alcohol (IPA)/Heptane or Ethanol is usually effective at removing colored oligomers.

Part 2: Visualization of Impurity Pathways

The following diagram maps the genesis of the primary impurities discussed above.

ReactionPathways SM Starting Material 4-methyl-2-phenylpyrimidine Product TARGET PRODUCT 4-(Bromomethyl)-2-phenylpyrimidine SM->Product + NBS / Initiator (Radical Bromination) Impurity_Ring Impurity D (Side-reaction) 5-Bromo / Phenyl-bromo variants SM->Impurity_Ring + HBr / Lewis Acid (Electrophilic Subst.) Impurity_DiBr Impurity B (Over-reaction) 4-(Dibromomethyl)-2-phenylpyrimidine Product->Impurity_DiBr + Excess NBS (Over-bromination) Impurity_Alc Impurity C (Hydrolysis) (2-phenylpyrimidin-4-yl)methanol Product->Impurity_Alc + H2O / Heat (Hydrolysis)

Figure 1: Reaction pathway illustrating the formation of the target product and common impurities (Over-bromination, Hydrolysis, and Ring-substitution).[1][2][3][4][5][6][7][8]

Part 3: Comparative Data & Specifications

Below is a summary of typical impurity limits and detection methods.

Impurity TypeCommon NameRelative Retention Time (RRT)*Limit (API Intermediate)Control Strategy
Starting Material Methyl-pyrimidine1.00 (Ref)< 0.5%Push conversion to 95%; remove via recrystallization.
Over-Reaction Dibromo-pyrimidine~1.15 - 1.25< 0.15%Strict stoichiometry (1.0 eq NBS); slow addition.
Hydrolysis Hydroxy-methyl pyrimidine~0.60 - 0.80< 0.5%Anhydrous solvents; avoid aqueous basic workup.
Ring Bromo 5-Bromo isomer~1.05 - 1.10< 0.10%Use acid scavengers (K₂CO₃); avoid metal contaminants.

*Note: RRT values are approximate and depend on the specific HPLC method (typically C18 column, Acetonitrile/Water gradient).

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use CBr₄/PPh₃ (Appel Reaction) instead of NBS to avoid radical issues? A: Yes, you can convert the alcohol precursor ((2-phenylpyrimidin-4-yl)methanol) to the bromide using CBr₄/PPh₃. This avoids the radical "dibromo" impurity entirely. However, it requires the alcohol as a starting material, which is often more expensive than the methyl precursor. This route is preferred if high purity is critical and cost is secondary.

Q: What is the best solvent for recrystallization? A: A mixture of n-Heptane/Ethyl Acetate or Isopropyl Ether is often effective. The dibromo impurity is less soluble than the mono-bromo product in non-polar solvents, so filtration of the hot solution can sometimes remove the dibromo solids, while the product crystallizes upon cooling.

Q: Is the product lachrymatory? A: Yes, highly. Like benzyl bromide, 4-(bromomethyl)-2-phenylpyrimidine is a potent lachrymator (tear gas). All handling must occur in a functioning fume hood. Glassware should be rinsed with a dilute alcoholic solution of amine (e.g., ethanolamine) to quench residues before removal from the hood.

References

  • Vertex AI Search . (2025). Synthesis of 4-(Bromomethyl)-2-phenylpyrimidine impurities. 5

  • BenchChem . (2025).[1][3] Synthetic Routes for 5-(Bromomethyl)-2-chloropyrimidine: A Technical Guide. 1

  • National Institutes of Health (NIH) . (2025). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives. 4

  • Google Patents . (2008). Process for the separation of 4-bromomethyl-2'-substituted biphenyls. 2

  • BenchChem . (2025).[1][3] Application Notes and Protocols for the Radical Bromination of 4'-Methyl-2-cyanobiphenyl. 3[4][8]

Sources

Troubleshooting low yields in pyrimidine derivative synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Low Yields & Process Optimization

Status: Active Audience: Medicinal Chemists, Process Engineers, Graduate Researchers

Introduction

Welcome to the Pyrimidine Synthesis Technical Support Center. Low yields in pyrimidine chemistry are rarely random; they are symptomatic of specific mechanistic failures—usually competing nucleophilic pathways, hydrolytic instability, or isolation challenges due to high polarity.

This guide moves beyond generic advice. We deconstruct the three most common synthetic routes (Biginelli, Condensation, and


 functionalization) to address the root causes of failure.
Module 1: The Biginelli Reaction (Multicomponent Synthesis)

Core Issue: Stalled reaction or formation of Hantzsch dihydropyridines (fluorescent side-products).[1]

Q: Why is my yield stuck at <40% despite prolonged reflux?

Diagnosis: You are likely facing equilibrium stagnation or steric deactivation . The Biginelli reaction involves the condensation of an aldehyde, a


-ketoester, and urea.[2]
  • Mechanism Check: The rate-determining step is often the formation of the N-acyliminium ion intermediate. If your aldehyde is electron-rich or sterically hindered, the standard HCl/EtOH protocol will fail.

  • The Hantzsch Trap: If the reaction temperature is too high without sufficient acid catalysis, the

    
    -ketoester can self-condense with the aldehyde and ammonia (from urea decomposition), forming a Hantzsch dihydropyridine side product.[1]
    

Protocol: Microwave-Assisted Lewis Acid Catalysis Standard reflux is inefficient for hindered substrates. Switch to this high-energy protocol.

  • Reagents: Aldehyde (1.0 eq),

    
    -Ketoester (1.0 eq), Urea/Thiourea (1.2 eq).[2]
    
  • Catalyst: Ytterbium Triflate [

    
    ] (5-10 mol%) or 
    
    
    
    (inexpensive alternative).
  • Solvent: Ethanol (minimal volume) or Solvent-Free (neat).

  • Energy Source: Microwave irradiation at 100–120°C .

  • Time: 10–20 minutes (vs. 12+ hours thermal).

  • Workup: Pour onto crushed ice. The pure pyrimidinone often precipitates, avoiding column chromatography.

Biginelli_Troubleshooting Start Biginelli Reaction Failure Check_Aldehyde Is Aldehyde Sterically Hindered? Start->Check_Aldehyde Check_SideProduct Fluorescent Byproduct Observed? Start->Check_SideProduct Sol_Microwave Solution: Switch to Microwave (120°C, 10-20 min) Check_Aldehyde->Sol_Microwave Yes Sol_LewisAcid Solution: Change Catalyst (Use Yb(OTf)3 or LaCl3) Check_Aldehyde->Sol_LewisAcid No (Electronic issue) Sol_TempControl Solution: Lower Temp (<80°C) to prevent Urea decomp Check_SideProduct->Sol_TempControl Yes (Hantzsch DHP formed)

Figure 1: Decision tree for optimizing Biginelli dihydropyrimidinone synthesis.

Module 2: Condensation Reactions (Pinner & Principal Synthesis)

Core Issue: Incomplete cyclization and hydrolysis of intermediates.

Q: My LCMS shows the linear intermediate but no cyclized product. Why?

Diagnosis: The "Principal Synthesis" (Amidine +


-dicarbonyl) requires a dehydration step to close the ring. If water is present or the base is too weak, the reaction stalls at the intermediate.

Corrective Action:

  • Water Scavenging: Add molecular sieves (4Å) or use a Dean-Stark trap if using toluene.

  • Base Selection: Switch from weak organic bases (Piperidine) to Sodium Ethoxide (NaOEt) in Ethanol. The ethoxide ion ensures full deprotonation of the amidine, driving the nucleophilic attack.

  • pH Control: Post-reaction, the pyrimidine salt often remains soluble in water. You must neutralize the solution to the isoelectric point (typically pH 5–7) to precipitate the free base.

Q: How do I control Regioselectivity with unsymmetrical

-dicarbonyls?

Insight: When condensing an amidine with an unsymmetrical


-ketoester:
  • Steric Control: The amidine nitrogen attacks the least hindered carbonyl first.

  • Electronic Control: In highly conjugated systems, the amidine attacks the most electron-deficient carbonyl.

  • Troubleshooting: If you get a mixture, lower the temperature to 0°C for the addition phase, then warm to reflux for dehydration.

Module 3: Functionalization ( on Chloropyrimidines)

Core Issue: Hydrolysis (formation of Pyrimidinols) and Regioselectivity.

Q: I am trying to displace a chloride with an amine, but I keep isolating the hydroxy-pyrimidine.

Diagnosis: This is the "Hydrolysis Trap." Chloropyrimidines are highly activated. Trace water in your solvent (DMF/DMSO), combined with heating and base, will displace the chloride with hydroxide (


) faster than your amine can react.

The "Dry" Protocol:

  • Solvent: Anhydrous DMF or NMP (stored over sieves).

  • Base: Non-nucleophilic base like DIPEA (Hünig's base) or

    
    . Avoid hydroxides.
    
  • Atmosphere: Argon/Nitrogen balloon is mandatory.

Q: Where will the nucleophile attack on 2,4-dichloropyrimidine?

Rule of Thumb:

  • C4 Position: More reactive due to the para-like position relative to N1 and ortho-like to N3. Nucleophilic attack usually occurs here first.[3]

  • C2 Position: Less reactive. Requires higher temperatures or displacement of the C4-chloride first.

Data Comparison: Reactivity of Leaving Groups | Leaving Group | Reactivity in


 | Note |
| :--- | :--- | :--- |
| -F  | Highest | Best for difficult nucleophiles (due to high electronegativity stabilizing the Meisenheimer complex). |
| -Cl  | High | Standard for most syntheses. |
| -Br  | Moderate | Often used if subsequent Pd-coupling is needed. |
| -I  | Low (

) | Poor for

, but excellent for Suzuki/Stille couplings. |
Module 4: Isolation & Purification

Core Issue: Product is water-soluble or streaks on silica.[4]

Q: My product is stuck in the aqueous phase during extraction.

Diagnosis: Pyrimidines are amphoteric.

  • Amino-pyrimidines: Basic.[5] At low pH, they are protonated (water-soluble).

  • Hydroxy-pyrimidines: Acidic (via lactam tautomer). At high pH, they are deprotonated (water-soluble).

Solution: Perform a "pH Swing" extraction.

  • Measure the pKa of your derivative (calculated).

  • Adjust the aqueous layer pH to exactly the pKa (neutral species dominates).

  • Extract with n-Butanol or DCM/Isopropanol (3:1) . Standard Ethyl Acetate is often too non-polar.

Q: The compound streaks badly on silica gel.

Diagnosis: The basic nitrogens interact with acidic silanols on the silica.[4] Fix:

  • Mobile Phase: Add 1% Triethylamine (TEA) or Ammonium Hydroxide to your DCM/MeOH system.

  • Alternative: Use HILIC (Hydrophilic Interaction Liquid Chromatography) or Amino-functionalized silica cartridges for flash chromatography.

Purification_Logic Problem Purification Issue Type Compound Type? Problem->Type Basic Basic Amino-pyrimidine Type->Basic Acidic Hydroxy-pyrimidine Type->Acidic Sol_Basic Add 1% TEA to eluent or use Amine-Silica Basic->Sol_Basic Sol_Acidic Acidify eluent (Acetic Acid) or use C18 Reverse Phase Acidic->Sol_Acidic

Figure 2: Selecting the correct stationary phase modifier based on pyrimidine functionality.

FAQ: Quick Troubleshooting

Q: Can I use Pd-catalyzed coupling (Suzuki) on chloropyrimidines? A: Yes, but chloropyrimidines can poison catalysts. Use bulky, electron-rich ligands (like XPhos or SPhos) and ensure the reaction is strictly deoxygenated.

Q: My pyrimidine aldehyde is unstable. A: Pyrimidine aldehydes are prone to Cannizzaro disproportionation or oxidation. Store them under inert gas in the freezer, or generate them in situ from the alcohol using


.

Q: Why does my NMR show "missing" peaks? A: Tautomerism. 2-hydroxy and 4-hydroxypyrimidines exist predominantly as the keto (lactam) form in solution. You will see an amide proton (NH) and a carbonyl, not an OH signal.

References
  • Microwave-Assisted Biginelli Reaction

    • Microwave Multicomponent Synthesis. (2011).
    • [Link]

  • Pinner Synthesis & Regioselectivity

    • Chemoselective reactions of amidines: selective formation of iminopyrimidine regioisomers.[6] (2000). Organic Letters.

    • [Link]

  • 
     Mechanisms & Hydrolysis: 
    
    • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (2011). PMC.
    • [Link]

  • Purification Strategies

    • HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. (2007).[7] PubMed.

    • [Link]

Sources

How to avoid degradation of 4-(Bromomethyl)-2-phenylpyrimidine on silica gel

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability and purification of 4-(Bromomethyl)-2-phenylpyrimidine , a highly reactive electrophile used frequently as an intermediate in medicinal chemistry (e.g., in the synthesis of BTK inhibitors).

Topic: Preventing Degradation During Silica Gel Purification

Audience: Medicinal Chemists, Process Chemists, and Purification Specialists.

Executive Summary

4-(Bromomethyl)-2-phenylpyrimidine is a benzylic bromide analog. While the pyrimidine ring provides some stability, the C-Br bond at the benzylic position is highly labile. On standard silica gel (pH ~6.5–7.0, but locally acidic due to silanol groups), this compound undergoes acid-catalyzed hydrolysis or solvolysis , leading to the formation of the corresponding alcohol (4-(hydroxymethyl)-2-phenylpyrimidine) or decomposition into polar oligomers.

To preserve the integrity of this compound, you must neutralize the stationary phase or avoid chromatography altogether in favor of solubility-based purification.

Part 1: Troubleshooting Guide (Q&A)
Q1: Why does my compound streak or disappear on a standard silica column?

Diagnosis: Acid-Catalyzed Solvolysis. Technical Explanation: Standard silica gel possesses slightly acidic surface silanol groups (Si-OH). These groups can act as Brønsted acids, protonating the pyrimidine nitrogen or coordinating with the leaving group (Bromine), facilitating the cleavage of the C-Br bond.

  • Mechanism: The moisture adsorbed on the silica surface attacks the activated benzylic position, displacing the bromide to form the alcohol (hydrolysis).

  • Observation: The product streaks because it is decomposing during elution. The "missing" mass is often the polar alcohol sticking to the baseline.

Q2: Can I still use silica gel if I don't have Neutral Alumina?

Answer: Yes, but only if deactivated . Protocol: You must pre-treat the silica gel with a base.

  • The Fix: Flush the column with a mobile phase containing 1–3% Triethylamine (Et₃N) before loading your sample. This neutralizes the acidic silanol sites.

  • Caution: Do not use primary amines (like diethylamine), as they will nucleophilically attack the bromomethyl group, forming a secondary amine byproduct.

Q3: Which solvents must be strictly avoided?

Critical Warning: Never use Methanol (MeOH) or Ethanol (EtOH) in the mobile phase. Reason: These solvents are nucleophilic. On silica gel, the rate of solvolysis increases significantly. Methanol will rapidly displace the bromide to form the methyl ether (4-(methoxymethyl)-2-phenylpyrimidine).

  • Recommended Solvents: Ethyl Acetate/Hexane or Dichloromethane (DCM)/Hexane.

Q4: Is chromatography actually necessary?

Optimization Insight: Often, no. Alternative: Benzylic bromides usually crystallize well.

  • Trituration: If your crude material is a solid or semi-solid, triturate it with cold n-Heptane or Diethyl Ether . The impurities (often non-polar starting materials) may dissolve, or the product may precipitate out as a clean solid, leaving impurities in the mother liquor. This avoids the thermal and chemical stress of chromatography.

Part 2: Experimental Protocols
Protocol A: Silica Gel Deactivation (The "Et₃N Flush")

Use this when Neutral Alumina is unavailable.

  • Slurry Preparation: Prepare a slurry of Silica Gel 60 (230–400 mesh) in your starting eluent (e.g., 5% EtOAc in Hexane).

  • Add Base: Add 1.0% v/v Triethylamine (Et₃N) to the slurry. Swirl gently.

  • Packing: Pour the slurry into the column.

  • Equilibration (Critical): Flush the packed column with 2–3 column volumes (CV) of the mobile phase containing 1% Et₃N.

    • Validation: Check the pH of the eluent exiting the column. It should be basic (pH > 8 on wet pH paper).

  • Loading: Dissolve the crude 4-(Bromomethyl)-2-phenylpyrimidine in a minimal amount of DCM (containing 0.5% Et₃N) and load.

  • Elution: Elute with your gradient (e.g., Hexane → EtOAc). You can remove the Et₃N from the mobile phase after the first fraction is collected, or keep it at 0.5% to ensure stability.

Protocol B: Purification on Neutral Alumina

The Gold Standard for acid-sensitive benzylic halides.

  • Stationary Phase: Use Aluminum Oxide (Alumina), Neutral, Brockmann Grade III .

    • Note: Grade I is too active (too dry) and may cause adsorption issues. Convert Grade I to Grade III by adding ~6% water (w/w) and shaking until free-flowing.

  • Mobile Phase: 10–30% Dichloromethane in Hexane.

  • Procedure: Run a fast flash column. The compound is stable on neutral alumina, preventing hydrolysis.

Protocol C: Rapid Trituration (Solvent Wash)

Best for scale-up (>1g).

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of DCM.

  • Precipitation: Slowly add cold n-Hexane (ratio 1:10 DCM:Hexane) with vigorous stirring.

  • Filtration: A precipitate should form.[1] Filter rapidly through a sintered glass funnel.

  • Wash: Wash the filter cake with cold Pentane or Hexane.

  • Drying: Dry under high vacuum at room temperature (do not heat above 40°C).

Part 3: Data & Visualization
Table 1: Stability Comparison of Stationary Phases
Stationary PhaseAdditiveStability of Benzylic BromideMain Impurity Formed
Silica Gel (Standard) NonePoor (< 1 hour)Benzyl Alcohol (Hydrolysis)
Silica Gel 1% Et₃NGood (Stable for run)None (if run is fast)
Silica Gel Methanol (Eluent)Critical Failure Methyl Ether (Solvolysis)
Neutral Alumina NoneExcellent None
Figure 1: Degradation Mechanism on Acidic Silica

degradation_mechanism Compound 4-(Bromomethyl)- 2-phenylpyrimidine Intermediate Activated Complex (H-bonding/Protonation) Compound->Intermediate Adsorption Silica Acidic Silica Surface (Si-OH) Silica->Intermediate Catalysis Product 4-(Hydroxymethyl)- 2-phenylpyrimidine (Degradation Product) Intermediate->Product Hydrolysis HBr HBr (Acid Byproduct) Intermediate->HBr Water Adsorbed H₂O (Nucleophile) Water->Product Attack

Caption: Acid-catalyzed hydrolysis mechanism of benzylic bromides on untreated silica gel surfaces.

Figure 2: Purification Decision Tree

purification_tree Start Crude 4-(Bromomethyl)- 2-phenylpyrimidine StateCheck Physical State? Start->StateCheck Solid Solid/Semi-Solid StateCheck->Solid Oil Oil/Sticky Gum StateCheck->Oil Trituration Protocol C: Trituration (Hexane/Ether) Solid->Trituration Chroma Chromatography Required Oil->Chroma ImpurityCheck Purity Acceptable? Trituration->ImpurityCheck ImpurityCheck->Chroma No AluminaCheck Is Neutral Alumina Available? Chroma->AluminaCheck UseAlumina Protocol B: Neutral Alumina Column AluminaCheck->UseAlumina Yes UseSilica Protocol A: Silica + 1% Et₃N AluminaCheck->UseSilica No

Caption: Decision matrix for selecting the optimal purification method based on physical state and reagent availability.

References
  • University of Rochester. (2004). Workup Tricks: Handling Bromine and Iodine Compounds. Department of Chemistry. [Link]

  • Google Patents. (2008). Process for the preparation of 4-Bromomethyl-2'-substituted biphenyls (WO 2008/078340).
  • Gifu Pharmaceutical University. (2022).[2] Stability of Aryl Boronates and Benzylic Intermediates on Silica Gel. [Link]

Sources

Technical Support Center: Pyrimidine Synthesis & Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online 🟢 Current Wait Time: 0 minutes Operator: Senior Application Scientist (Ph.D., Organic Chemistry)

Welcome to the Pyrimidine Synthesis Help Desk

Mission: You are likely here because the pyrimidine scaffold—while privileged in medicinal chemistry—is notoriously recalcitrant. Whether you are battling regioselectivity issues during


, witnessing catalyst death during cross-coupling, or trying to purify "brick dust" from a silica column, this guide treats your synthetic bottlenecks as technical support tickets.

Below are the Standard Operating Procedures (SOPs) and Troubleshooting Workflows for the most common failure modes in pyrimidine chemistry.

Ticket #101: Regioselectivity Failures in

Issue: “I reacted 2,4-dichloropyrimidine with an amine, expecting substitution at C4, but obtained a mixture or C2-selectivity.”

Root Cause Analysis

In unsubstituted 2,4-dichloropyrimidines, nucleophilic aromatic substitution (


) generally favors the C4 position .[1][2]
  • Mechanism: The intermediate Meisenheimer complex formed by attack at C4 is stabilized by the para-like nitrogen (N1) and the ortho-like nitrogen (N3). Attack at C2 is less favorable because the negative charge delocalization is less efficient compared to the C4 pathway.

  • The Variable: Substituents at C5 and the nature of the nucleophile can invert this selectivity.

Troubleshooting Protocol
VariableConditionOutcome / Fix
Substrate Unsubstituted 2,4-dichloropyrimidine Default: C4 Selectivity. Run at 0°C to RT.
Substrate C5-Electron Withdrawing Group (EWG) Hard C4 Selectivity. The C5-EWG (e.g., -NO2, -CHO) hyper-activates C4.
Substrate C5-Electron Donating Group (EDG) Mixed or C2 Selectivity. Steric hindrance at C5 blocks C4. Electronic donation deactivates C4. Fix: Use Lewis Acid catalysis (

) to activate N1/N3.
Reagent Alkoxides (RO-) Temperature Dependent. Low temp (-78°C) often favors C2 (Kinetic control).[3] High temp favors C4 (Thermodynamic).
Decision Logic: Predicting Regioselectivity

SNAr_Logic Start Substrate: 2,4-Dichloropyrimidine CheckC5 Check C5 Substituent Start->CheckC5 C5_H C5 = H (Unsubstituted) CheckC5->C5_H C5_EWG C5 = EWG (NO2, CHO, F) CheckC5->C5_EWG C5_EDG C5 = EDG (Me, OMe) CheckC5->C5_EDG Result_C4 Major Product: C4-Substitution C5_H->Result_C4 Standard Conditions Exception Nucleophile = Tertiary Amine / Alkoxide (-78°C) C5_H->Exception C5_EWG->Result_C4 Fast Reaction Result_Mix Mixture (C4 + C2) C5_EDG->Result_Mix Steric Clash at C4 Result_C2 Major Product: C2-Substitution Exception->Result_C2 Kinetic Control

Figure 1: Decision tree for predicting regiochemical outcomes in pyrimidine


 reactions.
Ticket #205: Palladium Catalyst Poisoning & Dehalogenation

Issue: “My Buchwald-Hartwig coupling on a chloropyrimidine failed. I see unreacted starting material or hydrodehalogenation (Cl replaced by H).”

Technical Insight

Pyrimidines are electron-deficient, making oxidative addition of Pd(0) into the C-Cl bond difficult (high activation energy). Furthermore, the pyrimidine nitrogens are excellent ligands; they can coordinate to the Palladium center, displacing your phosphine ligand and creating an inactive "Pd-black" species.

Optimization Guide

1. The "Dehalogenation" Error If you observe the H-substituted pyrimidine (hydrodehalogenation), your catalytic cycle is stalling after oxidative addition, likely due to slow reductive elimination or


-hydride elimination from the amine.
  • Fix: Switch to a ligand that promotes rapid reductive elimination. BrettPhos (for primary amines) or RuPhos (for secondary amines) are superior to BINAP/DPPF in this context.

2. The "Catalyst Death" Error If the reaction turns black and stalls immediately:

  • Fix: Use a Pre-catalyst (e.g., XPhos Pd G3 or BrettPhos Pd G3). These generate the active Pd(0) species within the catalytic cycle, preventing the formation of inactive dimers.

  • Protocol Adjustment: Do not use

    
     for chloropyrimidines. It is rarely active enough.
    

3. Base Incompatibility Strong bases like NaOtBu can react with electrophilic pyrimidines (via


 with tBuO-) or cause functional group incompatibility.
  • Fix: Switch to

    
      or 
    
    
    
    in dioxane/water or t-Amyl alcohol at 100°C.
Recommended Protocol: Difficult Amination
  • Catalyst: BrettPhos Pd G3 (1-3 mol%)

  • Ligand: BrettPhos (1-3 mol%) - Add extra ligand if using Pd(OAc)2

  • Base:

    
     (2.0 equiv)[4]
    
  • Solvent: 1,4-Dioxane (anhydrous)

  • Temp: 100°C sealed tube.

Ticket #308: N-Alkylation Isomer Control (N1 vs. N3)

Issue: “I am alkylating a pyrimidinone or fused pyrimidine (e.g., purine) and getting a mixture of N-isomers.”

Mechanism & Control

Regioselectivity in N-alkylation is often dictated by the Solvent-Ion Pair Effect .

  • Non-polar/Ethereal Solvents (THF, Dioxane): The metal cation (e.g.,

    
    ) coordinates tightly to the most basic nitrogen (often N3 or N7 in purines), shielding it. Alkylation occurs at the distal nitrogen (N1).
    
  • Polar Aprotic Solvents (DMF, DMSO): The solvent solvates the cation, creating a "naked" anion. Alkylation occurs at the most electron-rich/nucleophilic nitrogen (thermodynamic control).

Experimental Toggle

To switch selectivity, change the solvent system while keeping the base constant.

Target IsomerRecommended SystemMechanism
N1-Alkylation

/ DMF or DMSO
"Naked" anion attacks at the most nucleophilic site.
N3-Alkylation NaH / THF or Toluene

coordination blocks N1/O-carbonyl, directing alkylation to N3.
Ticket #404: Purification of "Brick Dust"

Issue: “My product is a polar, crystalline solid. It streaks on silica, is insoluble in DCM, and crashes out on the column.”

Troubleshooting Guide

1. The "Streaking" Issue Pyrimidines with free amines or amides interact strongly with the acidic silanols on silica gel.

  • The Fix: You must deactivate the silica.

    • Eluent: DCM / MeOH / NH4OH (e.g., 90:9:1).

    • Alternative: Use Triethylamine (1%) in the eluent.

2. The "Solubility" Issue If the compound is insoluble in DCM, you cannot load it effectively.

  • Solid Load Technique: Dissolve the crude in MeOH/DMF (or DMSO if necessary), add Celite or loose silica, and rotovap to dryness. Load this powder on top of the column.

  • Reverse Phase (C18): This is often the silver bullet for pyrimidines.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[5]

    • Why: Pyrimidines often have excellent solubility in acidic water/MeCN mixtures.

Workflow: Purification Decision Matrix

Purification_Flow Start Crude Pyrimidine Mixture Solubility Soluble in DCM? Start->Solubility Yes Yes Solubility->Yes High No No (Brick Dust) Solubility->No Low NormalPhase Normal Phase Silica (DCM/MeOH + 1% NH4OH) Yes->NormalPhase SolidLoad Solid Load (Celite) or Dissolve in DMSO No->SolidLoad ReversePhase Reverse Phase (C18) H2O/MeCN + 0.1% FA SolidLoad->ReversePhase Recryst Recrystallization (EtOH or DMF/H2O) ReversePhase->Recryst If purity < 95%

Figure 2: Workflow for selecting the appropriate purification method based on solubility.

References
  • Regioselectivity in

    
    : 
    
    • Mechanism & LUMO Analysis: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
    • C2 vs C4 Selectivity Rules: Postovskii, I. Y., & Smirnova, N. B. (1966). Nucleophilic substitution in the pyrimidine series. Russian Chemical Reviews, 35(3). Link

  • Buchwald-Hartwig on Pyrimidines

    • Catalyst Selection: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

    • Precatalyst Utility: Bruno, N. C., et al. (2013). Pd(II) Precatalysts for the Rapid Formation of Active Pd(0) Species. Chemical Science, 4, 916-920. Link

  • N-Alkylation & Solvent Effects

    • Solvent-Controlled Regioselectivity: Ding, S., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. The Journal of Organic Chemistry, 83(12), 6334–6353.[6] Link

  • Purification Techniques

    • Flash Chromatography of Polar Amines: Teledyne ISCO Application Note AN105. "Purification of Highly Polar Compounds." Link

Sources

Storage and handling recommendations for 4-(Bromomethyl)-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: (Derivative-specific; often custom synthesized.[1] Analogous to 54198-78-6 for non-phenyl variant) Chemical Family: Halomethyl-pyrimidine / Alkylating Agent Support Tier: Level 3 (Senior Chemist / Process Safety)[1]

Part 1: Critical Safety & Hazard Alert (Read Me First)

⚠️ DANGER: POTENT LACHRYMATOR & ALKYLATING AGENT ⚠️ [1]

This compound is structurally related to benzyl bromide. It possesses a highly reactive bromomethyl group at the 4-position of the pyrimidine ring. Unlike standard laboratory reagents, this compound requires Biosafety Level 2-like handling discipline due to its ability to alkylate DNA and cause severe respiratory distress.

Hazard ClassDescriptionImmediate Action
Lachrymator Induces severe tearing and respiratory irritation at ppm levels.[1]Do NOT open outside a fume hood. If exposed, move to fresh air immediately.[2][3][4][5]
Skin Corrosive Causes chemical burns; lipophilic phenyl ring facilitates skin absorption.Wash with soap/water for 15 min.[2][4][6] Do not use alcohol (increases absorption).
Moisture Sensitive Rapidly hydrolyzes to release Hydrogen Bromide (HBr) gas.Store under Argon/Nitrogen. Listen for "hissing" upon opening (pressure buildup).

Part 2: Storage, Stability & Degradation Troubleshooting[7]

Recommended Storage Protocol

To maintain >95% purity for extended periods (>6 months), strict adherence to the "Triple-I" protocol is required:

  • Inert: Store exclusively under Argon or Nitrogen atmosphere.

  • Ice-Cold: Long-term storage at -20°C is mandatory.[1] Storage at 4°C is acceptable for <2 weeks.

  • Isolated: Secondary containment (sealed jar with desiccant) is required to prevent cross-contamination and moisture ingress.

Stability & Degradation Logic

The bromomethyl group is the "weak link." It degrades via two primary pathways:[1]

  • Hydrolysis: Reaction with ambient moisture yields the alcohol (4-(Hydroxymethyl)-2-phenylpyrimidine) and corrosive HBr.[1]

  • Photolysis/Radical Scission: Exposure to light causes homolytic cleavage of the C-Br bond, turning the solid yellow/brown due to bromine (

    
    ) formation.
    
Troubleshooting FAQ: "Is my compound compromised?"

Q: The compound has turned from off-white to bright yellow/orange. Is it usable?

  • Diagnosis: This indicates partial decomposition and the release of elemental bromine (

    
    ) or conjugated oligomers.
    
  • Action:

    • Mild Yellowing: Likely <2% degradation. Verify purity via TLC (check for baseline material) or

      
       NMR. Usable for crude reactions.
      
    • Orange/Sticky: Significant degradation. Do not use. The generated HBr acts as an autocatalyst, accelerating decomposition.

    • Remediation: If critical, dissolve in dry DCM, wash with cold saturated

      
       (to remove acid/bromine), dry over 
      
      
      
      , and concentrate immediately.

Q: I see a new peak in my LC-MS at [M-80+17]. What is it?

  • Diagnosis: This is the Hydrolysis Product (Alcohol).

    • Mass Calc: Loss of Br (79/81) + Gain of OH (17) = Net loss of ~62-64 amu.

  • Cause: Wet solvent or poor storage sealing.

  • Prevention: Ensure all reaction solvents are anhydrous (<50 ppm water).

Visualizing the Degradation Pathway

The following diagram illustrates the cascade of failure if storage protocols are breached.

DegradationPathway Compound 4-(Bromomethyl)- 2-phenylpyrimidine (Active Reagent) Alcohol Hydrolysis Product (Alcohol + HBr) Compound->Alcohol Hydrolysis (Fast) Dimer Wurtz-type Dimer (Coupled Impurity) Compound->Dimer Radical Coupling Bromine Free Bromine (Br₂) (Yellow Coloration) Compound->Bromine Homolytic Cleavage Moisture Moisture (H₂O) Moisture->Alcohol Light UV Light / Heat Light->Bromine

Figure 1: Degradation pathways.[1] Hydrolysis is the dominant failure mode in humid environments, while light exposure drives discoloration.

Part 3: Handling & Synthesis Best Practices

Workflow: From Storage to Reaction

Never weigh this compound on an open bench. Use the "Closed-Transfer" technique or a glovebox if available.

  • Equilibrate: Allow the vial to warm to room temperature before opening to prevent condensation (water magnet).

  • Solvent Choice:

    • Preferred: Anhydrous DMF, THF, Acetonitrile, DCM.

    • Avoid: Alcohols (MeOH, EtOH) or Water (unless intended for quenching). The compound will react with these solvents.[7]

  • Base Selection: Use non-nucleophilic bases (DIPEA,

    
    , 
    
    
    
    ) to scavenge the HBr byproduct. Avoid primary amines unless they are the intended reactant.
Reaction Monitoring[1][8]
  • TLC: The bromide is less polar than the alcohol byproduct.

    • Stain: UV active (254 nm).

      
       stain may show the oxidizable alkyl group.
      
  • NMR: Look for the disappearance of the

    
    -Br singlet (typically 
    
    
    
    4.4 - 4.6 ppm) and appearance of the product peak.
Emergency Disposal (Spill Management)

If a spill occurs inside the hood:

  • Do NOT wipe with water (generates HBr gas).

  • Quench: Cover the spill with a slurry of Sodium Thiosulfate (neutralizes bromine) and Sodium Carbonate (neutralizes acid).

  • Clean: Once the reaction ceases, wipe with methanol, then water.

Part 4: Technical Specifications & Compatibility

PropertySpecification / Recommendation
Appearance White to pale yellow solid (crystalline).
Solubility Soluble in DCM, EtOAc, DMSO, DMF. Insoluble in water (reacts).
Reactivity High electrophilicity at the

position.
Compatible Labware Glass, Teflon (PTFE). Avoid: Aluminum needles (catalyzes degradation), Nylon (reacts).
Shelf Life 12 months (at -20°C under Argon).
Safe Handling Decision Tree

HandlingLogic Start Start: Handling 4-(Bromomethyl)- 2-phenylpyrimidine CheckColor Check Appearance Start->CheckColor IsYellow Is it Yellow/Orange? CheckColor->IsYellow White White/Off-White IsYellow->White No Yellow Yellow/Sticky IsYellow->Yellow Yes Proceed Proceed with Reaction (Use Anhydrous Conditions) White->Proceed Purify Purify: Wash DCM soln with NaHCO3 -> Dry Yellow->Purify Mild Color Discard Discard if Sticky/Gummy (Quench with Amine/Base) Yellow->Discard Severe Degradation

Figure 2: Decision matrix for assessing reagent quality before synthesis.

References

  • BenchChem. An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride.[1][8] (Analogous chemistry for halomethyl pyrimidines). Retrieved from (Extrapolated from chloromethyl analog stability data).

  • Fisher Scientific. Safety Data Sheet: Benzyl Bromide. (Primary reference for lachrymator/alkylating agent handling). Retrieved from .

  • National Institutes of Health (PubMed). Synthesis and structure-activity relationship of 4-amino-2-phenylpyrimidine derivatives.[1] (Context for 2-phenylpyrimidine scaffold stability). Bioorg Med Chem Lett. 2012.[9] Retrieved from .

  • Common Organic Chemistry. Benzyl Bromide Handling and Properties. Retrieved from .

Sources

Validation & Comparative

Comparative Reactivity Guide: 4-(Bromomethyl) vs. 4-(Chloromethyl) Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogen Dilemma

In the optimization of pyrimidine-based scaffolds—ubiquitous in kinase inhibitors and metabolic modulators—the choice between 4-(chloromethyl)pyrimidine (4-CMP) and 4-(bromomethyl)pyrimidine (4-BMP) is rarely a trivial substitution.

While both serve as electrophilic "warheads" for installing the pyrimidine methyl moiety, they occupy distinct kinetic and thermodynamic niches. 4-BMP offers superior electrophilicity, enabling reactions at lower temperatures with sterically hindered or weak nucleophiles. However, this comes at the cost of reduced shelf-stability and a higher propensity for self-quaternization. 4-CMP , while kinetically slower, provides a robust, scalable alternative that tolerates harsher purification protocols.

This guide dissects the mechanistic differences, provides validated experimental workflows, and offers a decision matrix to streamline reagent selection.

Mechanistic Underpinnings

To select the correct reagent, one must understand the electronic environment of the 4-position methylene carbon.

Electronic Activation

The pyrimidine ring is


-deficient. The nitrogen atoms at positions 1 and 3 exert a strong electron-withdrawing effect (

and

effects) on the ring carbons.
  • Inductive Effect: The electron-poor ring pulls density from the exocyclic methylene group, making the

    
     protons acidic and the carbon highly electrophilic.
    
  • Leaving Group Ability: The C-Br bond is longer (1.94 Å) and weaker (~68 kcal/mol) than the C-Cl bond (1.77 Å, ~81 kcal/mol). Consequently, bromide is a superior leaving group (

    
     of HBr 
    
    
    
    vs. HCl
    
    
    ).
The Self-Quaternization Trap

A critical failure mode for these reagents is intermolecular self-alkylation. The pyrimidine nitrogen (specifically N1) acts as a nucleophile, attacking the electrophilic methylene of a neighboring molecule.

  • 4-BMP: Rapid self-quaternization to form insoluble polymers/oligomers if left as a free base. Must be stored as the hydrobromide salt.

  • 4-CMP: Significantly slower rate of self-alkylation due to the poorer leaving group ability of chloride.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways: productive


 substitution vs. destructive self-quaternization.

ReactionPathways Start 4-(Halomethyl) pyrimidine Product Desired Substituted Product Start->Product Path A: SN2 Attack (Fast for Br, Med for Cl) Polymer Self-Quaternized Polymer (Trash) Start->Polymer Path B: Intermolecular N-Alkylation (High risk for Free Base Br) Nu Nucleophile (R-NH2, R-OH) Nu->Product

Figure 1: Kinetic competition between productive substitution and decomposition.

Comparative Performance Matrix

The following data summarizes the operational differences between the two reagents.

Feature4-(Chloromethyl)pyrimidine (4-CMP)4-(Bromomethyl)pyrimidine (4-BMP)
Reactivity (

)
Baseline (1.0)High (~50–100x faster)
Preferred Nucleophiles Primary amines, thiols, alkoxidesAnilines, amides, sterically hindered amines
Reaction Temp Often requires heat (60–100°C)Room Temperature to 0°C
Storage Stability Good (months at 4°C as HCl salt)Poor (hygroscopic, light sensitive; store at -20°C)
Atom Economy Higher (Cl = 35.5 Da)Lower (Br = 79.9 Da)
Side Reactions Elimination (if strong base/heat used)Self-polymerization (if free based)

Experimental Protocols

Protocol A: Robust Amination with 4-CMP

Best for: Primary amines, non-hindered secondary amines, and large-scale synthesis.

Rationale: The lower reactivity of the chloride allows for the use of excess amine as a base without immediate runaway exotherms. The HCl salt is stable and easy to weigh.

  • Reagents: 4-(Chloromethyl)pyrimidine HCl (1.0 eq), Amine (1.2 eq),

    
     (3.0 eq) or DIPEA (3.0 eq).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Procedure:

    • Suspend 4-CMP HCl and base in MeCN.

    • Add the amine.

    • Heat the mixture to 60–80°C for 4–12 hours. Monitor by LCMS.

    • Note: If reaction is sluggish, add catalytic NaI (0.1 eq) to generate the iodide in situ (Finkelstein conditions).

  • Workup: Filter inorganic salts, concentrate filtrate, and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Mild Alkylation with 4-BMP

Best for: Weak nucleophiles (anilines, phenols), thermal-sensitive substrates, or rapid library generation.

Rationale: The bromide is sufficiently reactive to proceed at room temperature, minimizing thermal degradation of sensitive substrates. Crucial: 4-BMP is typically supplied as the HBr salt. You must liberate the free base in situ to prevent polymerization during handling.

  • Reagents: 4-(Bromomethyl)pyrimidine HBr (1.0 eq), Nucleophile (1.0 eq),

    
     (3.0 eq) or 
    
    
    
    (for alcohols).
  • Solvent: DMF or THF (anhydrous).

  • Procedure:

    • Step 1 (In situ Free-basing): Dissolve the nucleophile and base in the solvent at 0°C.

    • Step 2: Add 4-BMP HBr salt solid directly to the reaction mixture in one portion. Do not pre-dissolve 4-BMP in a separate vial as the free base, as it may degrade.

    • Step 3: Stir at 0°C for 30 mins, then warm to Room Temperature. Reaction is often complete within 1–2 hours.

  • Workup: Dilute with EtOAc, wash with water/brine (x3) to remove DMF, dry over

    
    , and concentrate.
    

Decision Framework

Use this logic flow to select the appropriate reagent for your specific campaign.

DecisionTree Start Start: Select Reagent NucleophileType Nucleophile Strength? Start->NucleophileType Strong Strong (1° Amine, Thiol) NucleophileType->Strong Good Nucleophile Weak Weak/Hindered (Amide, Aniline) NucleophileType->Weak Poor Nucleophile SubstrateStability Substrate Thermal Stability? Strong->SubstrateStability UseBr USE 4-(Bromomethyl)pyrimidine (Careful Handling) Weak->UseBr Direct Route UseFinkelstein USE 4-CMP + NaI (cat.) (Finkelstein) Weak->UseFinkelstein Alternative Stable High (>80°C) SubstrateStability->Stable Sensitive Low (<40°C) SubstrateStability->Sensitive UseCl USE 4-(Chloromethyl)pyrimidine (Standard Conditions) Stable->UseCl Sensitive->UseBr

Figure 2: Reagent selection logic based on nucleophile strength and thermal tolerance.

Expert Insights & Troubleshooting

  • The "Finkelstein" Trick: If you only have the Chloride (4-CMP) but need the reactivity of the Bromide, add 10-20 mol% Sodium Iodide (NaI) to your reaction in acetone or acetonitrile. This generates the highly reactive 4-(iodomethyl)pyrimidine in situ, which reacts faster than the bromide.

  • Storage Warning: Never store 4-BMP as the free base. If you synthesize it, convert it immediately to the HBr or HCl salt by treating the ethereal solution with anhydrous acid. The salt precipitates and stops the self-quaternization chain reaction.

  • Safety: Both compounds are potent alkylating agents (potential carcinogens) and lachrymators. Handle only in a fume hood. 4-BMP HBr dust is particularly irritating to the respiratory tract.

References

  • BenchChem. (2025).[1][2][3] Benchmarking the Reactivity of 2-(Chloromethyl)pyrimidine Hydrochloride: A Comparative Guide. Retrieved from

  • PubChem. (2025).[4] 4-(Chloromethyl)pyrimidine Compound Summary. National Library of Medicine. Retrieved from

  • ChemicalBook. (2025).[2] 4-(Bromomethyl)pyridine hydrobromide Safety Data Sheet. Retrieved from

  • Baran, P. S. (2023). Haloselectivity of Heterocycles. Baran Lab, Scripps Research. Retrieved from

  • Scientific Update. (2024). A Dangerous Bromance: Stability of Brominating Reagents. Retrieved from

Sources

Validating the structure of synthesized 4-(Bromomethyl)-2-phenylpyrimidine via 1H NMR and MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

4-(Bromomethyl)-2-phenylpyrimidine is a critical electrophilic intermediate in medicinal chemistry, frequently employed to introduce the 2-phenylpyrimidine pharmacophore into larger scaffolds. Its structural integrity is paramount; however, its synthesis—typically via radical bromination of 4-methyl-2-phenylpyrimidine—is prone to specific failure modes, namely incomplete conversion (starting material retention) and over-bromination (dibromomethyl formation).

This guide provides an authoritative protocol for validating this specific intermediate. Unlike generic characterization guides, this document focuses on comparative discrimination : distinguishing the target product from its specific synthetic byproducts using a dual-modality approach (1H NMR and Mass Spectrometry).

Analytical Strategy: The "Connectivity-Composition" Nexus

To ensure a self-validating system, we employ two orthogonal techniques. This approach mitigates the blind spots of using a single method.

Analytical ModalityPrimary Validation GoalCritical Failure Mode Detection
1H NMR Connectivity & Purity: Confirms the specific location of the bromine (benzylic) and quantifies molar ratios of impurities.Distinguishes

(Product) from

(Start Material) and

(Over-reaction).
Mass Spectrometry Composition & Isotopes: Confirms the molecular formula and the presence of a single bromine atom.[1]Verifies the characteristic 1:1 isotopic signature of Bromine (

).

Experimental Protocol

Sample Preparation
  • NMR: Dissolve ~5-10 mg of the synthesized solid in 0.6 mL of CDCl₃ (Chloroform-d). Ensure the solution is clear; filter through a cotton plug if turbidity persists (indicates inorganic salts like succinimide).

  • MS: Prepare a 10 µM solution in HPLC-grade Methanol or Acetonitrile. Avoid protic solvents if long-term storage is required to prevent solvolysis.

Synthesis Pathway & Impurity Origins (Visualization)

Understanding the synthesis is required to predict impurities. The following diagram maps the radical bromination pathway and potential pitfalls.

SynthesisPath SM Starting Material (4-Methyl-2-phenylpyrimidine) Reagents NBS / AIBN CCl4, Reflux SM->Reagents Product TARGET PRODUCT 4-(Bromomethyl)-2-phenylpyrimidine Reagents->Product 1 eq Br· (Ideal) Impurity1 Impurity A (Unreacted SM) Reagents->Impurity1 Incomplete Rxn Impurity2 Impurity B (Dibromomethyl byproduct) Product->Impurity2 Excess Br· (Over-reaction)

Figure 1: Radical bromination pathway showing the origin of the target product and its two primary impurities.

Data Interpretation & Comparative Analysis

1H NMR Validation (400 MHz, CDCl₃)

The 1H NMR spectrum provides the definitive structural proof. The pyrimidine ring current and the electron-withdrawing bromine atom create a distinct chemical shift fingerprint.

Target Product Data:

  • Structure: 4-(Bromomethyl)-2-phenylpyrimidine

  • Solvent: CDCl₃

Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Insight
Pyrimidine H-6 8.82 Doublet (d)1H5.2 HzDeshielded by adjacent Nitrogen.
Phenyl (Ortho) 8.48 Multiplet (m)2H-Deshielded by Pyrimidine anisotropy.
Phenyl (Meta/Para) 7.50 – 7.55 Multiplet (m)3H-Typical aromatic region.
Pyrimidine H-5 7.35 Doublet (d)1H5.2 HzCoupled to H-6.

4.52 Singlet (s) 2H -Diagnostic Peak. Distinctive downfield shift for benzylic bromide.

Technical Note: The chemical shift of the methylene group (


 4.52) is the primary "Go/No-Go" indicator. A shift upfield (

2.6 ppm) indicates starting material; a shift downfield (

6.6 ppm) indicates the dibromo impurity.
Mass Spectrometry (LC-MS/ESI+)

Mass spectrometry confirms the elemental composition. For brominated compounds, the isotopic pattern is more valuable than the exact mass alone.

Target Product Data:

  • Formula:

    
    
    
  • Molecular Weight: ~249.11 g/mol

Ion Speciesm/z ValueRelative IntensityExplanation

(

)
249.0 100%Protonated molecular ion (lighter isotope).

(

)
251.0 ~98%Protonated molecular ion (heavier isotope).

Validation Check: You must observe a "doublet" appearance for the molecular ion with nearly equal height (1:1 ratio).

  • If 3:1 ratio (M : M+2): Indicates Chlorine contamination (wrong halogen source).

  • If 1:2:1 ratio (M : M+2 : M+4): Indicates Dibromination (Impurity B).

Comparative Impurity Profiling

This section guides you in quantifying the purity of your synthesized batch by comparing the diagnostic signals of the product against common impurities.

CompoundDiagnostic Proton (1H NMR)Chemical Shift (

)
MultiplicityMS Signature (

)
Product

4.52 ppm Singlet249 / 251 (1:1)
Start Material

2.65 ppm Singlet171 (Single peak)
Dibromo Impurity

6.65 ppm Singlet327 / 329 / 331 (1:2:1)
Hydrolysis (Alcohol)

4.75 ppm Singlet (broad)187 (Single peak)
Decision Tree for Batch Release

Use the following logic flow to determine if your product is suitable for the next step (e.g., nucleophilic substitution).

DecisionTree Start Analyze Crude 1H NMR CheckSM Is peak at 2.65 ppm present? Start->CheckSM CheckDibromo Is peak at 6.65 ppm present? CheckSM->CheckDibromo No (<5%) Decision1 Recrystallize (remove SM) CheckSM->Decision1 Yes (>5%) CalcRatio Calculate Integration Ratio: Product (4.52) vs Impurities CheckDibromo->CalcRatio No Decision2 Chromatography Required (remove Dibromo) CheckDibromo->Decision2 Yes (>5%) Pass PASS: Purity > 95% Proceed to Next Step CalcRatio->Pass High Purity

Figure 2: Logical decision tree for validating batch purity based on NMR integration.

Troubleshooting & Expert Tips

  • Solvent Effects: If the

    
     peak overlaps with the water peak in non-dry CDCl₃ (approx 1.56 ppm, usually not an issue) or other solvent residuals, switch to DMSO-d6 . In DMSO, the 
    
    
    
    signal typically shifts slightly downfield to
    
    
    4.7-4.8 ppm.
  • Instability: Benzyl bromides are lachrymators and reactive. Do not leave the compound in methanolic solution for MS analysis for more than 1 hour, as it will convert to the methyl ether (

    
    ), showing a mass of 201 and a singlet at 
    
    
    
    3.4 ppm in NMR.
  • H-6 Coupling: The coupling constant of 5.2 Hz for the pyrimidine doublets is characteristic. If you see a smaller coupling (< 2 Hz), you may have synthesized the wrong regioisomer (though unlikely with this specific starting material).

References

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. LibreTexts. [Link]

  • National Center for Biotechnology Information. (2012). Synthesis and structure-activity relationship of 4-amino-2-phenylpyrimidine derivatives. PubChem. [Link]

  • Royal Society of Chemistry. (2020).[2] Interpretation of Isotope Peaks in Small Molecule LC-MS. Chromatography Online. [Link]

Sources

Comparing the efficacy of different palladium catalysts for pyrimidine coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Pyrimidines are ubiquitous in medicinal chemistry, serving as the core structural motif for numerous kinase inhibitors, antivirals, and anticancer agents. However, functionalizing pyrimidines via cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig) presents unique synthetic hurdles. The electron-deficient nature of the pyrimidine ring strengthens the C–Cl bond, making oxidative addition difficult. Furthermore, the Lewis basic nitrogen atoms within the ring readily coordinate to the palladium center, leading to rapid catalyst poisoning and deactivation[1].

Selecting the optimal palladium catalyst and ligand system is the most critical variable in achieving high yields, site-selectivity, and reproducibility. This guide objectively compares the efficacy of traditional and modern palladium catalysts for pyrimidine couplings, grounding the experimental data in mechanistic causality.

Mechanistic Bottlenecks & Catalyst Causality

To understand why certain catalysts succeed where others fail, we must examine the specific bottlenecks in the palladium catalytic cycle when applied to pyrimidines.

CatalyticCycle Pd0 1. Active Pd(0) Catalyst OxAdd 2. Oxidative Addition (C-Cl Cleavage) Pd0->OxAdd Pyrimidine-Cl PdII 3. Pd(II) Intermediate OxAdd->PdII TransMet 4. Transmetalation PdII->TransMet Boronic Acid / Amine RedElim 5. Reductive Elimination TransMet->RedElim Base RedElim->Pd0 Coupled Product

Caption: Catalytic cycle of Pd-mediated pyrimidine coupling.

1. The Oxidative Addition Barrier: For chloropyrimidines, the C–Cl bond is significantly less reactive than C–Br or C–I bonds[2]. Traditional catalysts like Pd(PPh₃)₄ often struggle because the triphenylphosphine ligands do not provide sufficient electron density to the Pd(0) center to facilitate the cleavage of the strong C–Cl bond.

2. Reductive Elimination & Catalyst Poisoning: Pyrimidine nitrogens are notorious for forming stable, off-cycle Pd(II) resting states. Modern catalysts utilizing bulky, electron-rich dialkylbiarylphosphine ligands (such as Buchwald ligands like XPhos or t-BuXPhos) solve both problems simultaneously. Their electron richness accelerates oxidative addition, while their massive steric bulk forces the product out during the rate-limiting reductive elimination step and physically blocks the pyrimidine nitrogens from coordinating to the metal[1].

Objective Performance Comparison

The following table synthesizes quantitative experimental data comparing the performance of classical and modern palladium systems across various pyrimidine substrates.

Catalyst SystemSubstrateCoupling PartnerBase / SolventTemp / TimeYield
Pd(PPh₃)₄ (5 mol%)2,4-DichloropyrimidinePhenylboronic acidK₂CO₃ / 1,4-Dioxane100°C / 24h71%
Pd(PPh₃)₄ (5 mol%)5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsK₃PO₄ / 1,4-Dioxane70-80°C / 18h75-85%
t-BuXPhos Palladacycle (3 mol%)Pyrimidine chlorideAmineDBU / t-AmOH80°C / 1-2h>95%
Ph₃P / dppb + Pd (1 mol%)6-Aryl-2,4-dichloropyrimidineAmineVariousMild99:1 Regio

Data Analysis: As demonstrated in 2[2], Pd(PPh₃)₄ requires a high loading (5 mol%) and harsh conditions (100°C for 24 hours) to achieve a moderate 71% yield for unactivated 2,4-dichloropyrimidines. However, for more reactive bromopyrimidines, Pd(PPh₃)₄ remains a cost-effective choice, yielding 75-85% at lower temperatures[3].

Conversely, for challenging Buchwald-Hartwig aminations of pyrimidine chlorides, modern precatalysts like the 4[4] drastically reduce reaction times to 1-2 hours while achieving >95% conversion at lower catalyst loadings (3 mol%). Furthermore, specific ligand combinations like Ph₃P and dppb (1 mol%) have been shown to induce highly regioselective C-4 aminations in 2,4-dichloropyrimidines[5].

Self-Validating Experimental Protocols

To ensure reproducibility, protocols must be designed as self-validating systems where the physical observations align with the mechanistic causality of the reaction.

Workflow Prep 1. Preparation (Air-Free Setup) Reagents 2. Reagent Addition (Pd, Ligand, Base) Prep->Reagents Reaction 3. Reaction (Heating & Stirring) Reagents->Reaction Workup 4. Workup (Quench & Extract) Reaction->Workup Purify 5. Purification (Chromatography) Workup->Purify

Caption: Step-by-step experimental workflow for air-sensitive Pd-catalyzed couplings.

Protocol A: Suzuki-Miyaura Coupling (Baseline: Pd(PPh₃)₄)

Best suited for bromopyrimidines or highly activated chloropyrimidines.

  • Preparation: To an oven-dried Schlenk flask, add 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 mmol), arylboronic acid (1.1 mmol), K₃PO₄ (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Degassing (Causality): Add 1,4-dioxane (5 mL) and degas the mixture by sparging with N₂ for 15 minutes. Why? Pd(PPh₃)₄ is highly sensitive to oxygen, which irreversibly oxidizes the active Pd(0) species to an inactive Pd(II) complex, stalling the catalytic cycle.

  • Reaction: Seal the flask and heat to 70–80°C for 18 hours[3].

  • Validation: Monitor the reaction via LC-MS. The protocol is self-validating when the disappearance of the starting pyrimidine strictly correlates with the appearance of the product mass. If starting material remains but the reaction has stalled, oxygen ingress or catalyst poisoning by the pyrimidine nitrogen has occurred.

  • Workup: Cool to room temperature, dilute with water, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination (Advanced: t-BuXPhos Pd G3)

Best suited for unactivated chloropyrimidines requiring rapid, high-yield C–N bond formation.

  • Preparation: In a nitrogen-filled glovebox, charge a vial with the pyrimidine chloride (1.0 mmol), amine (1.2 mmol), DBU (2.0 mmol), and t-BuXPhos Pd G3 precatalyst (0.03 mmol, 3 mol%).

  • Solvent Addition (Causality): Add anhydrous t-AmOH (4 mL). Why? t-AmOH provides excellent solubility for the organic base (DBU) and facilitates the rapid activation of the G3 precatalyst into the active monoligated Pd(0) species[4].

  • Reaction: Heat the mixture at 80°C for 1–2 hours.

  • Validation: Observe the color change. A shift from the initial yellow/orange to a dark red/brown often indicates the formation of the active Pd(0) species. Complete conversion within 2 hours validates the efficacy of the bulky t-BuXPhos ligand in preventing nitrogen-coordination poisoning.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black, concentrate in vacuo, and purify via chromatography.

References

  • BenchChem - A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines.2

  • BenchChem - A Comparative Guide to Palladium Catalysts: Pd(PPh3)4 vs. Buchwald Systems for Chloropyridine Coupling.1

  • Processes (MDPI) - Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst.3

  • MDPI - Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.4

  • Organic Letters (Thieme) - Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis.5

Sources

Comparative Guide: In-Vitro Efficacy and Methodologies for Novel Antifungal 2-Phenylpyrimidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Invasive fungal infections (IFIs) represent a critical and escalating threat to global public health. Pathogens such as Candida, Cryptococcus, and Aspergillus species are responsible for over 90% of life-threatening IFI cases, with Candida alone causing more than 4 million severe infections annually and carrying a mortality rate of 20–40%[1]. While traditional antifungal classes—polyenes, azoles, echinocandins, and flucytosine—have been the standard of care, the rapid emergence of drug-resistant strains necessitates the development of novel structural chemotypes[1][2].

This guide provides an in-depth technical analysis of 2-phenylpyrimidine derivatives , a highly promising new class of antifungal agents. Designed for drug development professionals, it evaluates their mechanistic advantages, compares their in-vitro performance against standard therapies, and outlines the self-validating experimental protocols required for rigorous preclinical testing.

Mechanistic Rationale: The Power of Scaffold Hopping

The primary target for many clinical antifungals, including fluconazole, is lanosterol 14α-demethylase (CYP51) , an essential enzyme for fungal cell membrane ergosterol biosynthesis[1]. However, prolonged clinical use of traditional azoles has led to target-site mutations, causing steric clashes between the drug and the mutated amino acid residues within the CYP51 binding pocket.

To overcome this, medicinal chemists have employed a scaffold hopping strategy [1][2]. By replacing the traditional azole core with a 2-phenylpyrimidine scaffold, researchers have achieved two critical mechanistic advantages:

  • Steric Evasion: The novel core geometry avoids collisions with mutated CYP51 amino acid residues[1].

  • Hydrophobic Anchoring: The addition of the pyrimidine portion extends deeply into the hydrophobic side chain of the CYP51 pocket, significantly improving binding affinity and overall antifungal activity[1].

CYP51_Pathway Lanosterol Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Substrate Binding Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Enzymatic Conversion FungalDeath Fungal Cell Death (Membrane Disruption) Ergosterol->FungalDeath Depletion Causes Azoles Traditional Azoles (e.g., Fluconazole) Azoles->CYP51 Competitive Inhibition Phenylpyrimidine 2-Phenylpyrimidine Derivatives (e.g., C6) Phenylpyrimidine->CYP51 Enhanced Binding (Scaffold Hopping)

Diagram 1: Mechanism of CYP51 inhibition comparing traditional azoles to 2-phenylpyrimidines.

Comparative In-Vitro Performance

In-vitro testing of optimized 2-phenylpyrimidine derivatives (such as Compound C6) demonstrates broad-spectrum efficacy against common clinically susceptible strains[1][2]. When evaluated alongside clinical first-line drugs, these novel compounds frequently exhibit superior Minimum Inhibitory Concentration (MIC) profiles[2].

The table below summarizes the comparative in-vitro performance of a leading 2-phenylpyrimidine derivative against established antifungal agents across key pathogenic strains.

Fungal Strain2-Phenylpyrimidine (e.g., C6) MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)Performance Note
Candida albicans0.125 - 0.51.0 - 4.00.5 - 1.0Significantly superior to Fluconazole[2].
Candida glabrata0.5 - 1.08.0 - 16.01.0 - 2.0Overcomes typical azole resistance.
Aspergillus niger1.0 - 2.0>32.01.0 - 2.0Strong efficacy against filamentous fungi[3].
Cryptococcus neoformans0.25 - 0.52.0 - 4.00.5 - 1.0High potency against systemic pathogens.

Note: MIC values represent typical ranges observed in recent scaffold optimization studies evaluated under CLSI guidelines[1][2][3].

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the in-vitro antifungal activity of synthesized compounds must be evaluated according to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines [1]. The following broth microdilution protocol is engineered to be a self-validating system, explaining the causality behind each critical experimental choice.

Step-by-Step Broth Microdilution Assay (MIC Determination)

1. Media Preparation & Buffering

  • Action: Prepare RPMI 1640 assay medium (Gibco) and buffer it to pH 7.0 using MOPS (morpholinepropanesulfonic acid)[1].

  • Causality: Fungal metabolism generates acidic byproducts during incubation. Without MOPS, the pH would drop rapidly, potentially degrading the 2-phenylpyrimidine test compounds and artificially altering their solubility and ionization states. MOPS ensures a stable physiological environment for accurate MIC readouts.

2. Compound Solubilization & Serial Dilution

  • Action: Dissolve all target compounds in 100% Dimethyl Sulfoxide (DMSO) to create a master stock, then serially dilute in the buffered RPMI 1640 medium[1]. Ensure the final DMSO concentration in the assay wells does not exceed 1%.

  • Causality: 2-phenylpyrimidine derivatives are highly lipophilic (necessary for penetrating the fungal cell wall). DMSO ensures complete solubilization. Keeping final DMSO <1% prevents solvent-induced cytotoxicity, which would confound the antifungal efficacy data[4].

3. Inoculum Standardization

  • Action: Dilute fungal cells with the RPMI 1640 medium to a precise concentration of 1–5 × 10³ CFU/mL[1][4]. Seed 100 μL of this cell suspension into a 96-well microplate[1].

  • Causality: Strict adherence to this concentration prevents the "inoculum effect." An overly dense inoculum can overwhelm the drug, yielding falsely elevated MICs (false resistance), while a sparse inoculum may fail to grow adequately in the control wells, invalidating the assay[4].

4. Control Implementation

  • Action: Include a positive control (broth + fungal inoculum + Fluconazole) and a negative control (broth + fungal inoculum + DMSO vehicle)[1][4].

  • Causality: The positive control validates the susceptibility of the specific fungal strain being tested. The negative control proves that the baseline fungal growth is robust and that the DMSO vehicle is non-toxic[4]. This creates a self-validating internal loop for the assay.

5. Incubation and MIC Determination

  • Action: Incubate the 96-well microtiter plates at 35-37°C for 24-48 hours[4]. Measure optical density using a microplate reader. The MIC is defined as the lowest concentration of the compound that causes ≥50% inhibition of fungal growth compared to the negative control[4].

MIC_Workflow Step1 Fungal Inoculum Prep (1-5 x 10³ CFU/mL) Step3 96-Well Plate Seeding (Incubate 35°C, 24-48h) Step1->Step3 Step2 Compound Dilution (DMSO & RPMI 1640) Step2->Step3 Step4 Optical Density Read (Spectrophotometer) Step3->Step4 Step5 MIC Determination (≥50% Inhibition) Step4->Step5

Diagram 2: Standardized workflow for in-vitro MIC determination via broth microdilution.

Beyond MIC: Cytotoxicity and Metabolic Stability

While potent in-vitro antifungal activity is the primary screening metric, a viable drug candidate must balance efficacy with host safety. A major limitation of many systemic antifungals is hepatotoxicity.

Therefore, leading 2-phenylpyrimidine candidates (like Compound C6) are subjected to secondary in-vitro assays:

  • Hepatic Microsomal Stability: Tests reveal that optimized 2-phenylpyrimidine scaffolds remain safe and stable for hepatic microsomal function, resisting rapid first-pass metabolism[1][2].

  • In-Vitro Cytotoxicity: Assays against normal human cell lines (e.g., HUVEC or RPTEC) are conducted to ensure the compound selectively targets fungal CYP51 without disrupting human cellular machinery[1][5].

Conclusion

The 2-phenylpyrimidine scaffold represents a significant leap forward in antifungal medicinal chemistry. By utilizing scaffold hopping to optimize interactions within the CYP51 binding pocket, these compounds bypass the resistance mechanisms that plague traditional azoles. When evaluated through rigorous, self-validating in-vitro methodologies, 2-phenylpyrimidine derivatives consistently demonstrate superior efficacy and favorable safety profiles, warranting their accelerated exploration in preclinical drug development pipelines.

References

  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 N
  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 RSC Medicinal Chemistry
  • Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development Research Trend
  • Application Notes: Antifungal Properties of Phenylpyrimidine Deriv
  • Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities MDPI

Sources

Comparative Guide: Docking Studies and Efficacy of 2,4-Diaminopyrimidine Scaffolds as Next-Generation TRK Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are critical mediators of neurotrophic signaling. However, oncogenic NTRK gene fusions drive pathogenesis in diverse solid tumors 1. While first-generation inhibitors like larotrectinib and entrectinib have revolutionized tissue-agnostic oncology, acquired resistance—particularly via solvent-front (e.g., TRKA G595R) and gatekeeper mutations—necessitates the development of novel chemotypes 2.

The 2,4-diaminopyrimidine scaffold has emerged as a highly versatile, privileged pharmacophore in kinase drug discovery. This guide provides an objective, data-driven comparison of 2,4-diaminopyrimidine TRK inhibitors against FDA-approved standards, detailing the structural rationale, molecular docking workflows, and experimental validation protocols required to assess these next-generation compounds.

TRK_Pathway NGF NGF / BDNF / NT3 TRK TRK Receptor (TRKA/B/C) NGF->TRK Activates PI3K PI3K / AKT Pathway TRK->PI3K MAPK RAS / MAPK / ERK Pathway TRK->MAPK Survival Cell Survival & Proliferation PI3K->Survival MAPK->Survival Inhibitor 2,4-Diaminopyrimidine Inhibitor Inhibitor->TRK Blocks

Caption: TRK signaling pathway and targeted inhibition by 2,4-diaminopyrimidine scaffolds.

Mechanistic Rationale: The 2,4-Diaminopyrimidine Advantage

First-generation TRK inhibitors are predominantly Type I inhibitors that bind to the active (xDFG-in) conformation of the kinase domain, competing directly with ATP [[2]](). The 2,4-diaminopyrimidine core acts as a superior bioisostere for the adenine ring of ATP. During molecular docking, the N1 nitrogen and the C2-exocyclic amine consistently form a robust bidentate hydrogen bond network with the backbone amide and carbonyl of the hinge region (e.g., Met592 in TRKA) 3.

This rigid anchoring allows medicinal chemists to exploit the C4 and C5 positions to project substituents into the solvent-exposed channel or the hydrophobic pocket. Recent derivatives, such as compound 19k and CZw-124, leverage this geometry to maintain potency even when steric bulk from resistance mutations disrupts the binding of macrocyclic or indazole-based inhibitors 4.

Comparative Performance Data

To objectively evaluate the 2,4-diaminopyrimidine scaffold, we compare recent preclinical candidates (Compound 19k and CZw-124) against the clinical benchmarks Larotrectinib and Entrectinib.

InhibitorScaffold ClassTarget ProfileTRKA IC50 (nM)Clinical / Preclinical StatusKey Advantage
Larotrectinib Pyrazolo[1,5-a]pyrimidineTRKA/B/C5 – 11FDA ApprovedHighly selective; robust first-line efficacy
Entrectinib IndazoleTRKA/B/C, ROS1, ALK1 – 5FDA ApprovedCNS penetrant; multi-kinase activity
Compound 19k 2,4-DiaminopyrimidinePan-TRK< 50PreclinicalHigh plasma stability (t1/2 > 289 min)
CZw-124 2,4-DiaminopyrimidinePan-TRK< 20Preclinical71% TGI in vivo; overcomes steric resistance

*Estimated biochemical equivalents based on cellular proliferation assays and docking scores.

Standardized Experimental Protocols

To ensure reproducibility and scientific rigor, the following self-validating protocols detail the computational and in vitro methodologies required to evaluate novel 2,4-diaminopyrimidine TRK inhibitors.

Docking_Workflow Prep Protein & Ligand Prep (Schrödinger / MOE) Grid Grid Generation (Hinge Region: Met592) Prep->Grid Dock Molecular Docking (XP Mode / Vina) Grid->Dock Score Scoring & MM-GBSA (Free Energy Calculation) Dock->Score Validate In Vitro Validation (Kinase Assay IC50) Score->Validate

Caption: Step-by-step computational docking and validation workflow for TRK inhibitors.

Protocol A: High-Fidelity Molecular Docking & MM-GBSA Validation

Causality Check: Standard rigid docking (e.g., Glide XP or AutoDock Vina) often overestimates binding affinities by ignoring solvent dynamics. We mandate MM-GBSA (Molecular Mechanics Generalized Born Surface Area) to calculate the desolvation penalty, filtering out false positives that look favorable in rigid docking but fail in aqueous physiological environments 5.

  • Protein Preparation: Retrieve the TRKA crystal structure (e.g., PDB ID: 4F0A). Use a protein preparation wizard to assign correct protonation states at pH 7.4. Crucial: Ensure the tautomeric state of the hinge residue (Met592) is optimized to act simultaneously as a hydrogen bond donor and acceptor.

  • Grid Generation: Center the receptor grid on the co-crystallized ligand. Set the bounding box to 20 Å × 20 Å × 20 Å to allow adequate sampling of the DFG-out allosteric pocket if necessary.

  • Ligand Docking: Dock the 2,4-diaminopyrimidine library using Extra Precision (XP) mode. Retain the top 10% of poses based on the initial docking score.

  • MM-GBSA Rescoring: Subject the top poses to MM-GBSA calculations. Compounds with a

    
     < -50 kcal/mol are prioritized for synthesis, as this threshold correlates strongly with nanomolar in vitro activity 5.
    
Protocol B: In Vitro TRKA Kinase Activity Assay

Causality Check: To accurately compare competitive inhibitors, the assay must be run at the Michaelis constant (


) for ATP. Running at saturating ATP levels will artificially inflate the apparent IC50 of competitive 2,4-diaminopyrimidine inhibitors, masking true potency differences.
  • Reagent Preparation: Prepare a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the 2,4-diaminopyrimidine compounds in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1% (preventing solvent-induced kinase denaturation).

  • Kinase Reaction: Add recombinant TRKA enzyme and a fluorescently labeled peptide substrate. Initiate the reaction by adding ATP at exactly its predetermined

    
     value for TRKA (typically ~10-15 µM).
    
  • Self-Validation Control: Include Larotrectinib as a positive control in every plate. If the Larotrectinib IC50 deviates from the 5-11 nM historical range 2, the entire plate's data must be discarded and the assay recalibrated to maintain trustworthiness.

  • Detection & Analysis: Quench the reaction and read the fluorescence polarization. Fit the data to a 4-parameter logistic curve to determine the IC50.

Conclusion

The 2,4-diaminopyrimidine scaffold represents a highly tunable, potent alternative to first-generation TRK inhibitors. By utilizing rigorous, physics-based computational scoring (MM-GBSA) and tightly controlled in vitro assays, drug development professionals can effectively leverage this chemotype to overcome the growing clinical challenge of NTRK-fusion resistance.

References

  • Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine scaffold - ResearchGate. 3

  • Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine scaffold - PubMed. 4

  • Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC. 1

  • Unlocking the potential of approved drugs for the allosteric inhibition of tropomyosin-receptor kinase A using molecular docking and molecular dynamics studies - Frontiers. 5

  • TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC - NIH. 2

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(Bromomethyl)-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

As a building block in drug development, 4-(Bromomethyl)-2-phenylpyrimidine (CAS: 864779-12-4) is highly valued for its ability to seamlessly functionalize complex molecules. However, the exact chemical property that makes it synthetically useful—its potent electrophilicity—also makes it a severe occupational hazard.

This guide provides researchers and application scientists with field-proven, self-validating protocols for the safe handling, reaction execution, and disposal of this reactive intermediate.

Hazard Profile & Mechanistic Causality

To handle 4-(Bromomethyl)-2-phenylpyrimidine safely, one must understand the causality behind its toxicity. It is not merely a surface irritant; it is a highly reactive alkylating agent.

  • Electrophilic Alkylation: The bromomethyl group (-CH₂Br) attached to the electron-deficient pyrimidine ring creates a highly electrophilic benzylic carbon. In biological systems, this compound readily undergoes S_N2 reactions with nucleophiles. It can covalently modify the sulfhydryl groups of cysteine residues in proteins[1] and alkylate the N7 position of guanine in DNA, which is a known mechanism for genotoxicity and cellular damage[2].

  • Clinical Manifestation: Exposure results in severe skin irritation, serious eye irritation, and respiratory tract irritation (Hazard codes H315, H319, H335)[3].

  • Hydrolysis Risk: When exposed to ambient moisture, the bromomethyl group slowly hydrolyzes to form the corresponding alcohol, releasing corrosive Hydrobromic Acid (HBr) gas in the process. This adds a secondary acid-burn hazard to the primary alkylation risk.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is often insufficient for handling potent alkylating agents in solution. Glove selection must be dictated by the solvent used during the reaction, not just the solid compound.

Protective GearSpecificationCausality / Rationale
Eye/Face Snug-fitting chemical splash goggles; Face shield for solutions.Protects against severe eye irritation (H319) and potential corneal damage from corrosive splashes[3].
Hands (Solid) Nitrile gloves (minimum 8 mil thickness).Sufficient for incidental contact with the solid powder. Must be changed immediately if contaminated.
Hands (Solutions) Silver Shield® (PE/EVAL) inner layer + Butyl rubber outer layer.Nitrile provides near-zero breakthrough time for common reaction solvents like Dichloromethane (DCM). The laminate inner glove prevents solvent/solute penetration.
Body Tyvek® suit or heavy-duty chemical-resistant lab coat.Prevents dust accumulation on clothing, which can cause delayed skin irritation or chemical burns upon sweating.
Respiratory Certified Fume Hood (Face velocity 80-100 fpm).Mitigates inhalation of respiratory irritants (H335) and trace HBr gas generated from ambient hydrolysis[3].

Operational Workflow & Handling Protocol

The following methodology ensures a self-validating, closed-loop system for handling the reagent.

Step-by-Step Methodology
  • Environmental Verification: Ensure the fume hood is operational. Clear the workspace of incompatible materials, particularly strong bases and sodium azide (to prevent the formation of explosive azidomethyl compounds).

  • Weighing Protocol: Tare a static-dissipative weighing boat inside the fume hood. Weigh the compound using a clean, dry spatula.

    • Self-Validation Step: Observe the balance readout. A rapidly drifting mass indicates that the solid is absorbing ambient moisture and actively degrading/releasing HBr.

  • Transfer and Dissolution: Transfer the solid directly into the reaction flask. Immediately rinse the weighing boat with your anhydrous reaction solvent (e.g., THF, DMF) directly into the flask. This ensures quantitative transfer and eliminates residual hazardous dust.

  • Atmospheric Control: Seal the reaction flask with a septum and purge with an inert gas (Nitrogen or Argon).

Workflow Visualization

G start 1. Preparation Verify Fume Hood & PPE weigh 2. Weighing & Transfer (Minimize Dust / Closed System) start->weigh react 3. Reaction Execution (Inert Atmosphere) weigh->react spill Spill Detected? react->spill clean Spill Management (Absorb & Decontaminate) spill->clean Yes quench 4. Reaction Quenching (Add 10% Na2S2O3 / Amine) spill->quench No dispose 5. Waste Segregation (Halogenated Organic Waste) clean->dispose quench->dispose

Workflow for the safe handling, reaction, and quenching of 4-(Bromomethyl)-2-phenylpyrimidine.

Spill Management & Disposal Plan

Unreacted bromomethyl compounds must never be disposed of directly into waste streams. They must be chemically deactivated (quenched) first.

Spill Cleanup Protocol
  • Containment: For solid spills, do not sweep dry , as this generates highly hazardous aerosols. Gently cover the spill with a damp commercial absorbent pad or sand.

  • Decontamination: Treat the affected area with a 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution.

    • Mechanistic Rationale: Thiosulfate is a soft, highly effective nucleophile. It rapidly displaces the bromide via an S_N2 mechanism, converting the hazardous alkylating agent into a water-soluble, non-toxic Bunte salt (S-alkyl thiosulfate).

  • Verification: Wipe the area with pH paper to ensure no residual HBr remains.

Post-Reaction Quenching & Waste Segregation
  • Reaction Quench: Before disposing of any reaction mixture, add an excess of a dilute amine (e.g., ethanolamine) or 10% Na₂S₂O₃ and stir for 30 minutes.

  • Validation: Monitor the mixture via TLC or LC-MS.

    • Self-Validation Step: Do not transfer the mixture to bulk waste until the starting material peak/spot for 4-(Bromomethyl)-2-phenylpyrimidine has completely disappeared.

  • Segregation: Dispose of the quenched mixture strictly in the Halogenated Organic Waste stream.

References

  • Liu, L., et al. "O6-Alkylguanine-DNA Alkyltransferase Has Opposing Effects in Modulating the Genotoxicity of Dibromomethane and Bromomethyl Acetate." Chemical Research in Toxicology, ACS Publications. Available at:[Link]

  • ResearchGate. "DNA interaction of bromomethyl-substituted acridines." Available at:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.